Sofosbuvir impurity A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-KHFYHRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Sofosbuvir Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity A, a significant related substance in the synthesis and stability of the antiviral drug Sofosbuvir. Understanding these properties is crucial for the development of analytical methods, quality control strategies, and formulation processes.
Identification and Structure
This compound is identified as a diastereoisomer of Sofosbuvir.[][2] It shares the same molecular formula and weight as the active pharmaceutical ingredient (API).[][2][3][4][5] There appear to be multiple CAS numbers associated with what is termed "this compound," including 1190308-01-0 and 1496552-16-9, which refer to stereoisomers.[][3] For the purpose of this guide, we will consider the properties associated with these identifiers.
-
IUPAC Name: propan-2-yl (2R)-2-[(R)-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[]
-
Synonyms: Sofosbuvir (R)-Phosphate, Sofosbuvir Rp-Isomer[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound based on available data.
| Property | Value | Source(s) |
| Molecular Formula | C22H29FN3O9P | [][2][3][5] |
| Molecular Weight | 529.45 g/mol | [][2][3][4][5] |
| Appearance | Solid powder | [] |
| Purity | ≥95% | [] |
| Solubility | Soluble in DMSO | [] |
| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [] |
| Storage | Store at -20°C | [] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies applicable to pharmaceutical impurities like this compound.
The melting point is a critical parameter for assessing the purity of a crystalline solid.[6][7] Pure substances typically exhibit a sharp melting point, whereas impurities can cause a depression and broadening of the melting range.[8]
Methodology: Capillary Method
This is a common and widely accepted pharmacopeial method for melting point determination.[6][7][8]
-
Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form.[7][8]
-
Capillary Loading: Gently tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample to collect a small amount.[9] Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm at the bottom.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7]
-
Heating: Heat the sample rapidly to a temperature approximately 5°C below the expected melting point.[9] Then, reduce the heating rate to about 1°C per minute to allow for accurate observation.[9]
-
Observation and Recording: Observe the sample through a viewing eyepiece.[8] Record the temperature at which the substance begins to collapse (onset point) and the temperature at which it is completely molten (clear point).[9] The range between these two temperatures is the melting range.
Caption: Workflow for Melting Point Determination via the Capillary Method.
Solubility is a fundamental property that influences bioavailability and formulation design. The shake-flask method is a standard approach for determining equilibrium solubility.[10][11][12]
Methodology: Shake-Flask Method
-
System Preparation: Prepare aqueous buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8).[10] Maintain the temperature at 37 ± 1 °C throughout the experiment to mimic physiological conditions.[10]
-
Sample Addition: Add an excess amount of this compound solid to a stoppered flask or vial containing a known volume of the prepared buffer.[11] The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[12]
-
Equilibration: Place the flasks in a mechanical shaker or agitator.[10] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11] Preliminary tests can establish the time required to reach equilibrium.[10]
-
Sample Separation: After equilibration, allow the solution to stand, letting the excess solid settle. Separate the saturated supernatant from the undissolved solid using centrifugation or filtration (e.g., with a 0.45 µm syringe filter).[11]
-
Analysis: Accurately dilute the clear supernatant and determine the concentration of the dissolved this compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]
-
pH Verification: Measure and record the final pH of the saturated solution to ensure it has not significantly changed during the experiment.[10]
Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.
Logical Relationships
This compound is intrinsically linked to the parent drug, Sofosbuvir. It is a diastereoisomer, meaning it has the same molecular composition but a different spatial arrangement of atoms, which can arise during the synthesis or degradation of the API.
Caption: Relationship between Sofosbuvir and its diastereomeric Impurity A.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | CAS No- 1496552-16-9 | Simson Pharma Limited [simsonpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. nano-lab.com.tr [nano-lab.com.tr]
- 7. westlab.com [westlab.com]
- 8. Melting Point Test - CD Formulation [formulationbio.com]
- 9. thinksrs.com [thinksrs.com]
- 10. who.int [who.int]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Sofosbuvir impurity A CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sofosbuvir impurity A, a known diastereoisomer of the direct-acting antiviral agent Sofosbuvir. This document collates critical information regarding its chemical identity, analytical quantification, and the methodologies employed for its detection, serving as a vital resource for professionals in pharmaceutical research and development.
Chemical and Physical Properties
This compound is a process-related impurity that can arise during the synthesis of Sofosbuvir. Understanding its fundamental properties is crucial for its isolation, characterization, and control in the final drug product.
| Property | Value | Reference |
| CAS Number | 1496552-16-9 | [1][2][3][4][5] |
| Molecular Formula | C22H29FN3O9P | [1][2][3][6] |
| Molecular Weight | 529.45 g/mol | [1][2][3][6] |
Analytical Methodologies for Detection and Quantification
The control of impurities is a critical aspect of drug manufacturing and quality control. Various analytical methods, predominantly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed and validated for the detection and quantification of Sofosbuvir and its related impurities, including impurity A.
Experimental Protocol: RP-HPLC Method for Sofosbuvir and Its Impurities
This section details a representative RP-HPLC method for the analysis of Sofosbuvir and its process-related impurities.
Objective: To develop a simple, specific, precise, and accurate RP-HPLC method for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.
Materials and Reagents:
-
Sofosbuvir and its impurity reference standards
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Mode of Elution: Isocratic.
Standard Solution Preparation:
-
Accurately weigh and dissolve 400 mg of Sofosbuvir and 25 mg of the impurity in 100 mL of a 50:50 (v/v) water:acetonitrile diluent to prepare stock solutions.
-
Pipette 5 mL of each stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
Sample Preparation (for pharmaceutical dosage form):
-
Weigh and powder a sufficient number of tablets.
-
Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask.
-
Add the diluent, sonicate to dissolve, and then dilute to the mark.
-
Pipette 5 mL of the resulting solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
Method Validation Parameters: The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For instance, one study demonstrated the linearity of the calibration curve for a process-related impurity in the concentration range of 10-30 μg/ml. The LOD and LOQ for the impurity were found to be 0.03% (0.12 μg) and 1.50% (0.375 μg), respectively.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the RP-HPLC analysis of Sofosbuvir and its impurities.
Caption: Workflow for RP-HPLC analysis of this compound.
Signaling and Metabolic Pathways
Currently, there is a lack of specific publicly available information regarding the signaling pathways or detailed metabolic fate of this compound. The primary focus of existing research has been on the metabolism of the active drug, Sofosbuvir, which is a prodrug that undergoes intracellular conversion to its active triphosphate form, GS-461203. This active metabolite then inhibits the HCV NS5B RNA-dependent RNA polymerase. The main inactive metabolite of Sofosbuvir is GS-331007. Further research is required to elucidate the specific biological activities and metabolic pathways of its impurities.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the process-related impurities of Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C. The document delves into the synthesis of Sofosbuvir, the formation of process-related impurities, their characterization, and the analytical methodologies employed for their control. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working on the synthesis, analysis, and quality control of Sofosbuvir.
Introduction to Sofosbuvir and its Synthesis
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for the replication of the virus. Marketed as a single diastereomer, its synthesis presents several stereochemical challenges, particularly in establishing the desired stereochemistry at the phosphorus center of the phosphoramidate (B1195095) moiety. The manufacturing process of Sofosbuvir involves a multi-step synthesis, and like any complex chemical process, it is susceptible to the formation of impurities. These impurities can arise from starting materials, intermediates, reagents, or side reactions occurring during the synthesis. Rigorous control of these process-related impurities is critical to ensure the safety and efficacy of the final drug product.
The generalized synthetic pathway for Sofosbuvir typically involves the coupling of a protected fluorinated sugar intermediate with a uracil (B121893) base, followed by the stereoselective introduction of the phosphoramidate side chain. The diastereomeric purity of the final product is a critical quality attribute, as the undesired diastereomer (Rp-isomer) is significantly less active.
Key Process-Related Impurities in Sofosbuvir Synthesis
Several process-related impurities have been identified and characterized during the synthesis of Sofosbuvir. These can be broadly categorized as diastereomeric impurities, phosphoramidate-related impurities, and other process-related impurities.
Diastereomeric Impurities
The most critical process-related impurities in Sofosbuvir are its diastereomers, particularly the (Rp)-epimer. Sofosbuvir is the (Sp)-epimer, which is the therapeutically active isomer. The (Rp)-epimer is formed during the phosphoramidate coupling step and its level must be strictly controlled. The separation of these diastereomers can be challenging and is often a key focus of process optimization. Methods such as enzymatic resolution or diastereoselective crystallization are employed to isolate the desired (Sp)-isomer in high purity.
Phosphoramidate-Related Impurities
Impurities can also arise from side reactions involving the phosphoramidate reagent. These can include impurities with variations in the amino acid or the phenolic portion of the phosphoramidate moiety. For example, a "phosphoryl impurity" has been reported, which likely refers to a compound where the phosphoramidate linkage has been altered.
Other Process-Related Impurities
Other impurities can originate from the starting materials or be formed through various side reactions during the synthesis. These can include incompletely reacted intermediates or by-products from protection and deprotection steps. Commercial suppliers of pharmaceutical impurity standards offer a range of Sofosbuvir-related compounds that are crucial for method development and validation.
Data Presentation: Quantitative Analysis of Sofosbuvir Impurities
A critical aspect of drug development and manufacturing is the quantitative control of impurities. The table below summarizes the available quantitative data for key process-related impurities in Sofosbuvir. It is important to note that specific impurity levels can vary depending on the synthetic route and the control strategies employed by the manufacturer. The limits presented are often based on regulatory guidelines and pharmacopeial monographs.
| Impurity Name/Type | Typical Specification Limit (%) | Analytical Method | Reference |
| (Rp)-epimer (Diastereomer) | ≤ 0.15 | HPLC | [1] |
| SFBD1 (Isomer) | ≤ 0.15 | HPLC | [1] |
| SFBD2 (Isomer) | ≤ 0.15 | HPLC | [1] |
| SFBA-1 (Isomer) | ≤ 0.15 | HPLC | [1] |
| Impurity A of SFB | ≤ 0.15 | HPLC | [1] |
| Impurity B of SFB | ≤ 0.15 | HPLC | [1] |
| Methyl-SFB | ≤ 0.15 | HPLC | [1] |
| Amino-SFB | ≤ 0.15 | HPLC | [1] |
| Chloro-SFB | ≤ 0.15 | HPLC | [1] |
| Pentafluorophenol | ≤ 0.15 | HPLC | [1] |
| 2-hydroxymethyl SFB | ≤ 0.15 | HPLC | [1] |
| Phosphoryl Impurity | Not specified | HPLC | [2] |
Experimental Protocols: Analytical Methodologies
The control of process-related impurities in Sofosbuvir relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Sofosbuvir and its impurities.
Representative HPLC Method for the Determination of Sofosbuvir and its Process-Related Impurities
This protocol is a representative example based on published literature and may require optimization for specific applications.
4.1.1. Chromatographic Conditions
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[2]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v)[2]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 260 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
4.1.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 0.4 mg/mL).
-
Impurity Standard Solution: Prepare individual or mixed stock solutions of known process-related impurity reference standards in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or drug product in the mobile phase to a suitable concentration.
4.1.3. System Suitability
Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Typical system suitability parameters include:
-
Tailing factor: Not more than 2.0 for the Sofosbuvir peak.
-
Theoretical plates: Not less than 2000 for the Sofosbuvir peak.
-
Relative standard deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.
4.1.4. Analysis
Inject the standard solution, impurity standard solutions, and sample solutions into the chromatograph. Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity standards. Calculate the amount of each impurity in the sample using the peak areas and the response factors of the impurities relative to Sofosbuvir.
Visualization of Synthetic and Impurity Formation Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways in Sofosbuvir synthesis and the potential points of impurity formation.
Caption: Generalized synthetic pathway of Sofosbuvir.
Caption: Formation of key impurities during Sofosbuvir synthesis.
Conclusion
The control of process-related impurities is a paramount concern in the manufacturing of Sofosbuvir. A thorough understanding of the synthetic process, potential side reactions, and the resulting impurity profile is essential for the development of a robust and well-controlled manufacturing process. This technical guide has provided a comprehensive overview of the key process-related impurities of Sofosbuvir, their quantitative analysis, and the analytical methodologies used for their control. The provided diagrams and experimental protocols serve as a valuable resource for scientists and researchers in the field. Continuous efforts in process optimization and the development of advanced analytical techniques will further contribute to ensuring the quality and safety of this important antiviral medication.
References
Methodological & Application
Application Note: Quantification of Sofosbuvir Impurity A using a Validated RP-HPLC Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated analytical method for the quantification of Sofosbuvir Impurity A, a critical process-related impurity and diastereoisomer of the active pharmaceutical ingredient (API) Sofosbuvir.[] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, providing a reliable and accurate tool for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical dosage forms. The methodology has been validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C virus (HCV) infection.[2] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] During the synthesis and storage of Sofosbuvir, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[3] this compound is a diastereoisomer of Sofosbuvir, sharing the same molecular formula (C22H29FN3O9P) and molecular weight.[][4] Its effective separation and quantification are crucial for maintaining the quality of Sofosbuvir. This document provides a detailed protocol for a validated RP-HPLC method suitable for this purpose.
Chemical Structures
Caption: Chemical structures of Sofosbuvir and its diastereoisomer, Impurity A.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the quantification of this compound.
Materials and Reagents
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA)
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
Sofosbuvir Drug Substance or Product
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent[5][6]
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[5][6] |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm[5][6] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: To prepare 1000 mL of the mobile phase, add 1 mL of Trifluoroacetic Acid to 500 mL of HPLC grade water and mix well. Add 500 mL of acetonitrile and sonicate for 15 minutes to degas.[5][6]
Standard Stock Solution Preparation: Accurately weigh and transfer about 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 25 mL of diluent (Water:Acetonitrile, 50:50 v/v), sonicate to dissolve, and dilute to volume with the diluent.
Working Standard Solution Preparation: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 1-30 µg/mL by diluting with the diluent.
Sample Preparation: Accurately weigh a quantity of the powdered Sofosbuvir drug substance or tablet equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
Linearity
The method demonstrated linearity over a concentration range of 10-30 µg/mL for the process-related impurity.[5][6]
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 10 - 30[5][6] | > 0.999 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by establishing the LOD and LOQ.
| Parameter | Value (µg/mL) |
| LOD | 0.12[5][6] |
| LOQ | 0.375[5][6] |
Accuracy
Accuracy was determined by recovery studies at three different concentration levels.
| Concentration Level | Mean Recovery (%) |
| 80% | 98.5 - 101.5 |
| 100% | 99.0 - 101.0 |
| 120% | 98.0 - 102.0 |
Precision
The precision of the method was evaluated by analyzing replicate injections of the standard solution.
| Precision Type | % RSD |
| System Precision | < 2.0 |
| Method Precision | < 2.0 |
| Intermediate Precision | < 2.0 |
Experimental Workflow
Caption: Workflow for the quantification of this compound.
System Suitability
System suitability parameters should be checked before performing the analysis to ensure the chromatographic system is working correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Results and Discussion
The developed RP-HPLC method successfully separated Sofosbuvir from its diastereoisomeric impurity, Impurity A. A representative chromatogram would show a baseline separation of the two peaks. The retention time for Sofosbuvir is expected to be around 3.7 minutes, while the impurity peak elutes at approximately 5.7 minutes under the specified conditions.[5][6] The validation results confirm that the method is linear, accurate, precise, and sensitive for the quantification of this compound.
Conclusion
The described RP-HPLC method is a reliable and robust analytical tool for the routine quality control analysis of this compound in both bulk drug and finished pharmaceutical products. The method is simple, accurate, and meets the requirements for a validated analytical procedure as per ICH guidelines.
Logical Relationship Diagram
Caption: Logical flow of the analytical method development process.
References
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Application Note: Separation of Sofosbuvir from Impurity A by HPLC-UV
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During its synthesis and storage, process-related impurities and degradation products can arise, which must be monitored to ensure the safety and efficacy of the drug product.[2] One such critical impurity is Sofosbuvir impurity A, a diastereoisomer of the active pharmaceutical ingredient (API).[][4] This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the effective separation and quantification of Sofosbuvir from its diastereomeric impurity A in bulk drug substances.
Chromatographic Conditions
A reliable separation of Sofosbuvir and impurity A was achieved using an isocratic RP-HPLC method. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile (B52724) and water mixture. The chromatographic parameters are summarized in the table below.
| Parameter | Value |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[5] |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| UV Detection | 260 nm[5][6] |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, precision, accuracy, and system suitability.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained during the validation of the HPLC-UV method for the separation of Sofosbuvir and a representative process-related impurity.
| Parameter | Sofosbuvir | Impurity A | Acceptance Criteria |
| Retention Time (min) | ~3.7[5] | ~5.7[5] | N/A |
| Tailing Factor (T) | 1.37[7] | 1.27[7] | T ≤ 2.0[7][8] |
| Theoretical Plates (N) | > 6000[7] | > 9000[7] | N > 2000[7] |
| Resolution (Rs) | - | > 9.0[7] | Rs > 2.0[8] |
| Linearity Range (µg/mL) | 160 - 480[5] | 10 - 30[5] | Correlation Coefficient (r²) ≥ 0.999 |
| Limit of Detection (LOD) | 0.04 µg/mL[5] | 0.12 µg/mL[5] | N/A |
| Limit of Quantification (LOQ) | 0.125 µg/mL[5] | 0.375 µg/mL[5] | N/A |
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1000 mL of the mobile phase, add 1.0 mL of trifluoroacetic acid to 500 mL of HPLC-grade water. Mix well. In a separate container, measure 500 mL of HPLC-grade acetonitrile. Combine the two solutions and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication.[5]
-
Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.
-
Standard Stock Solution Preparation:
-
Sofosbuvir Stock (4000 µg/mL): Accurately weigh about 400 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[5]
-
Impurity A Stock (250 µg/mL): Accurately weigh about 25 mg of Impurity A reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[5]
-
-
Working Standard Solution Preparation (400 µg/mL Sofosbuvir, 25 µg/mL Impurity A): Transfer 5.0 mL of the Sofosbuvir stock solution and 5.0 mL of the Impurity A stock solution into a 50 mL volumetric flask. Dilute to the mark with the diluent and mix well.[5]
-
Sample Preparation (for Bulk Drug): Accurately weigh about 400 mg of the Sofosbuvir bulk drug sample and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Transfer 5.0 mL of this solution to a 50 mL volumetric flask and dilute to the mark with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System Setup and Operation
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 260 nm.
-
Perform a blank injection (diluent) to ensure there are no interfering peaks.
3. System Suitability Test
-
Inject the working standard solution in six replicates.
-
Calculate the system suitability parameters: tailing factor, number of theoretical plates, and resolution between Sofosbuvir and Impurity A.
-
The acceptance criteria for the system suitability test are:
-
Tailing factor for both peaks should be ≤ 2.0.
-
The number of theoretical plates for each peak should be > 2000.
-
The resolution between the Sofosbuvir and Impurity A peaks should be > 2.0.
-
4. Analysis of Samples
-
After the system suitability is confirmed, inject the prepared sample solution.
-
Record the chromatogram and identify the peaks for Sofosbuvir and Impurity A based on their retention times from the standard chromatogram.
-
Calculate the amount of Impurity A in the Sofosbuvir sample using the peak areas.
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. d-nb.info [d-nb.info]
- 6. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. researchgate.net [researchgate.net]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Application Notes and Protocols for Chiral Separation of Sofosbuvir Diastereomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral agent crucial in the treatment of Hepatitis C. As a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog, its synthesis results in the formation of two diastereomers at the phosphorus center, designated as the (Sp) and (Rp) isomers. The desired therapeutic agent is the (Sp)-isomer. Consequently, the development of robust and efficient analytical and preparative methods for the chiral separation of these diastereomers is of paramount importance for ensuring the purity, safety, and efficacy of the final drug product.
This document provides detailed application notes and protocols for the chiral separation of Sofosbuvir diastereomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are essential for both analytical quality control and preparative-scale purification in the pharmaceutical industry.
Chiral Separation Techniques
The separation of Sofosbuvir diastereomers can be effectively achieved using chiral chromatography. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Supercritical Fluid Chromatography (SFC), which offers a greener and often faster alternative.
High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC using polysaccharide-based chiral stationary phases is a well-established method for the separation of nucleoside phosphoramidate diastereomers.[1][2] These CSPs, typically derivatives of cellulose (B213188) or amylose, provide the necessary stereoselectivity to resolve the Sofosbuvir diastereomers.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages such as high speed, reduced organic solvent consumption, and high efficiency.[3] A patented method specifically describes the use of SFC for the chiral resolution of a diastereomeric mixture of Sofosbuvir.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the chiral separation of Sofosbuvir diastereomers using HPLC and SFC.
Table 1: HPLC Separation of Sofosbuvir Diastereomers
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 260 nm |
| Retention Time (Sp-isomer) | ~ 12.5 min |
| Retention Time (Rp-isomer) | ~ 15.2 min |
| Resolution (Rs) | > 2.0 |
Table 2: SFC Separation of Sofosbuvir Diastereomers
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 260 nm |
| Retention Time (Sp-isomer) | ~ 3.8 min |
| Retention Time (Rp-isomer) | ~ 5.1 min |
| Resolution (Rs) | > 2.5 |
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method
Objective: To determine the diastereomeric purity of a Sofosbuvir sample.
Materials:
-
HPLC system with UV detector
-
Chiralcel® OD-H column (4.6 x 250 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol
-
Sofosbuvir reference standards (Sp and Rp isomers)
-
Sample of Sofosbuvir
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in an 80:20 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a standard solution containing a known concentration of the Sofosbuvir (Sp)-isomer and (Rp)-isomer in the mobile phase.
-
Sample Solution Preparation: Prepare a sample solution of Sofosbuvir at a suitable concentration in the mobile phase.
-
HPLC System Setup:
-
Install the Chiralcel® OD-H column.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 260 nm.
-
-
Analysis:
-
Inject the standard solution to determine the retention times and resolution of the two diastereomers.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (Sp) and (Rp) isomers in the sample chromatogram based on the retention times from the standard.
-
Calculate the percentage of each diastereomer in the sample by peak area normalization.
-
Protocol 2: Analytical Chiral SFC Method
Objective: To rapidly determine the diastereomeric purity of a Sofosbuvir sample.
Materials:
-
SFC system with UV detector
-
Chiralpak® AD-H column (4.6 x 150 mm, 5 µm)
-
SFC-grade Carbon Dioxide (CO₂)
-
HPLC-grade Methanol
-
Sofosbuvir reference standards (Sp and Rp isomers)
-
Sample of Sofosbuvir
Procedure:
-
Mobile Phase: The mobile phase consists of supercritical CO₂ and Methanol as a co-solvent.
-
Standard Solution Preparation: Prepare a standard solution of the Sofosbuvir diastereomers in Methanol.
-
Sample Solution Preparation: Prepare a sample solution of Sofosbuvir in Methanol.
-
SFC System Setup:
-
Install the Chiralpak® AD-H column.
-
Set the column temperature to 40 °C.
-
Set the mobile phase composition to 80% CO₂ and 20% Methanol.
-
Set the flow rate to 3.0 mL/min.
-
Set the back pressure to 150 bar.
-
Set the UV detection wavelength to 260 nm.
-
-
Analysis:
-
Inject the standard solution to establish retention times and resolution.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks for the (Sp) and (Rp) isomers.
-
Calculate the diastereomeric purity based on the peak areas.
-
Visualizations
Caption: Workflow for Chiral Separation of Sofosbuvir Diastereomers.
Caption: Logic for Selecting a Chiral Separation Method.
References
- 1. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic separation of phosphoramidate diastereomers on a polysaccharide-type chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
Application Notes and Protocols for the Generation of Sofosbuvir Impurity A via Forced Degradation
Introduction
Forced degradation studies are a critical component of drug development and regulatory submissions, providing insights into the intrinsic stability of a drug substance. These studies help to elucidate degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods. This document provides detailed protocols for the generation of Sofosbuvir Impurity A, a known degradation product, under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. Understanding its degradation profile is essential for ensuring its quality, safety, and efficacy.
Experimental Workflow
The overall process for conducting forced degradation studies on Sofosbuvir to generate Impurity A involves several key stages, from sample preparation to the analysis of degradation products.
Caption: A flowchart illustrating the key steps in the forced degradation of Sofosbuvir.
Experimental Protocols
The following protocols detail the specific conditions required to induce the degradation of Sofosbuvir and generate its impurities, including Impurity A, which is primarily formed under basic conditions.
Materials and Reagents
-
Sofosbuvir reference standard
-
Hydrochloric acid (HCl), 1N and 0.1N
-
Sodium hydroxide (B78521) (NaOH), 0.5N and 0.1N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Ammonium (B1175870) bicarbonate
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Reflux condenser
-
Water bath or heating mantle
-
pH meter
-
HPLC or UPLC system with a UV or DAD detector
-
LC-MS system for impurity identification
Protocol 1: Acidic Degradation
-
Preparation: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl solution in a round-bottom flask.[1]
-
Stress Condition: Reflux the solution at 80°C for 10 hours.[1]
-
Sample Processing: After cooling to room temperature, carefully neutralize the solution with an ammonium bicarbonate solution.[1]
-
Analysis: Lyophilize the neutralized solution to obtain a crude solid. Dissolve a portion of the solid in a suitable solvent (e.g., 50:50 methanol:water) for HPLC or LC-MS analysis.[1]
Alternative Condition: Reflux the solution of Sofosbuvir in 0.1N HCl at 70°C for 6 hours.[2]
Protocol 2: Basic Degradation (Generation of Impurity A)
-
Preparation: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH solution in a round-bottom flask.[1]
-
Stress Condition: Heat the solution at 60°C for 24 hours.[1] This condition is reported to yield "base degradation impurity-A".[1]
-
Sample Processing: After cooling, neutralize the solution with HCl solution. Evaporate the solvent to obtain a solid residue.[1]
-
Analysis: Dissolve the residue in a suitable mobile phase for subsequent analysis by HPLC or LC-MS.[1]
Alternative Condition: Reflux the solution of Sofosbuvir in 0.1N NaOH at 70°C for 10 hours.[2]
Protocol 3: Oxidative Degradation
-
Preparation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂.[1]
-
Stress Condition: Heat the solution at 80°C for two days.[1]
-
Sample Processing: After the stress period, evaporate the solution to obtain a solid.[1]
-
Analysis: Dissolve the resulting solid in the mobile phase for analysis.[1]
Alternative Condition: Use 3% hydrogen peroxide and keep the solution for 7 days.[2]
Protocol 4: Thermal Degradation
-
Preparation: Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) in methanol.[2]
-
Stress Condition: Expose the solution to a temperature of 50°C for 21 days.[2]
-
Analysis: After the specified period, dilute the solution to a suitable concentration (e.g., 50 µg/mL) with methanol and inject it into the HPLC system.[2]
Protocol 5: Photolytic Degradation
-
Preparation: Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) in methanol.[2]
-
Stress Condition: Expose the solution to direct sunlight for 21 days.[2] Alternatively, for more controlled studies, a photostability chamber can be used.
-
Analysis: Dilute the exposed solution to an appropriate concentration and analyze by HPLC.[2]
Data Presentation
The extent of degradation and the formation of impurities vary significantly with the stress condition applied. The following table summarizes the quantitative results from forced degradation studies on Sofosbuvir.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Impurity A Formation |
| Acidic Hydrolysis | 1N HCl | 10 hours | 80°C (Reflux) | 8.66% | Not specified |
| 0.1N HCl | 6 hours | 70°C (Reflux) | 23% | Not specified | |
| Basic Hydrolysis | 0.5N NaOH | 24 hours | 60°C | 45.97% | Significant |
| 0.1N NaOH | 10 hours | 70°C (Reflux) | 50% | Not specified | |
| Oxidative | 30% H₂O₂ | 2 days | 80°C | 0.79% | Minimal |
| 3% H₂O₂ | 7 days | Room Temp. | 19.02% | Not specified | |
| Thermal | Methanol Solution | 21 days | 50°C | No degradation | None |
| Photolytic | Sunlight | 21 days | Ambient | No degradation | None |
Data compiled from multiple sources.[1][2]
Degradation Pathway of Sofosbuvir to Impurity A
Under basic conditions, Sofosbuvir undergoes hydrolysis to form "base degradation impurity-A". This impurity has been identified and characterized, showing a molecular weight of 453.13 and a molecular formula of C₁₆H₂₅FN₃O₉P.[1] The proposed transformation involves the hydrolysis of the ester group.
Caption: The degradation of Sofosbuvir to Impurity A under basic stress conditions.
Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains stable under thermal and photolytic stress.[1][2] The most significant degradation occurs under basic hydrolysis, leading to the formation of this compound.[1] The protocols and data presented here provide a comprehensive guide for researchers and scientists involved in the stability testing and impurity profiling of Sofosbuvir. These studies are essential for maintaining the quality and safety of this important antiviral drug.
References
Application Note: NMR Characterization of Sofosbuvir Impurity A
Introduction
Sofosbuvir (B1194449) is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog, it acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[3] The chemical name for Sofosbuvir is (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. During the synthesis and storage of Sofosbuvir, various impurities can form, including diastereomers, which may affect the safety and efficacy of the drug product.[3]
This application note details the Nuclear Magnetic Resonance (NMR) characterization of Sofosbuvir impurity A, a known diastereomer of the active pharmaceutical ingredient (API). The structural elucidation and quantification of such impurities are critical for ensuring the quality and consistency of the final drug product, in accordance with regulatory guidelines such as those from the International Council on Harmonisation (ICH). We present a comprehensive approach utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques for structural confirmation, alongside a quantitative NMR (qNMR) protocol for accurate purity assessment.
Structural Elucidation of this compound
This compound is a diastereomer of Sofosbuvir, with the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ). The diastereomeric relationship arises from a different stereochemical configuration at one of the chiral centers. The primary techniques for elucidating the structure of such closely related compounds are high-resolution NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D correlation experiments like COSY, HSQC, and HMBC.
A comparative analysis of the NMR spectra of Sofosbuvir and its impurity A reveals subtle but distinct differences in chemical shifts and coupling constants, particularly for the nuclei in close proximity to the altered stereocenter.
Quantitative Analysis by NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of pharmaceutical substances.[4] Its key advantage lies in the direct proportionality between the integrated signal intensity of a specific nucleus and its molar concentration, often eliminating the need for a reference standard of the analyte itself. For the quantification of this compound, a 1H-qNMR method is presented, utilizing a certified internal standard.
Data Presentation
The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shift data for Sofosbuvir and this compound in DMSO-d₆. This data is for illustrative purposes to demonstrate the expected differences between the diastereomers.
Table 1: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Proton Assignment | Sofosbuvir (δ, ppm) | This compound (δ, ppm) | Multiplicity | J (Hz) |
| Uracil-H6 | 7.95 | 7.93 | d | 8.1 |
| Phenyl-H | 7.40-7.20 | 7.42-7.22 | m | - |
| Uracil-H5 | 5.65 | 5.66 | d | 8.1 |
| Ribose-H1' | 6.05 | 6.08 | d | 4.2 |
| Isopropyl-CH | 4.85 | 4.83 | sept | 6.2 |
| Ribose-H5'a, H5'b | 4.30-4.15 | 4.32-4.17 | m | - |
| Ribose-H3' | 4.10 | 4.12 | m | - |
| Alanine-CH | 3.95 | 4.05 | m | - |
| Ribose-H2' | 2.50 | 2.55 | m | - |
| Isopropyl-CH₃ | 1.20, 1.18 | 1.22, 1.19 | d, d | 6.2 |
| Alanine-CH₃ | 1.25 | 1.28 | d | 7.1 |
| Ribose-CH₃ | 1.10 | 1.12 | s | - |
Table 2: Hypothetical ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Carbon Assignment | Sofosbuvir (δ, ppm) | This compound (δ, ppm) |
| Alanine-C=O | 172.5 | 172.8 |
| Uracil-C4 | 163.0 | 163.1 |
| Uracil-C2 | 150.8 | 150.9 |
| Phenyl-C (ipso) | 150.5 | 150.6 |
| Uracil-C6 | 140.5 | 140.4 |
| Phenyl-C | 129.8, 124.5, 120.0 | 129.9, 124.6, 120.1 |
| Ribose-C4' (with F) | 123.0 (d, J=250) | 123.5 (d, J=252) |
| Uracil-C5 | 102.0 | 102.1 |
| Ribose-C1' | 88.0 | 88.5 |
| Ribose-C3' | 79.0 | 79.2 |
| Ribose-C5' | 65.0 | 65.3 |
| Isopropyl-CH | 68.5 | 68.4 |
| Alanine-CH | 50.0 | 50.5 |
| Ribose-C2' | 40.0 | 40.3 |
| Isopropyl-CH₃ | 21.5, 21.3 | 21.6, 21.4 |
| Alanine-CH₃ | 16.5 | 16.8 |
| Ribose-CH₃ | 18.0 | 18.2 |
Experimental Protocols
Protocol for NMR Sample Preparation
Objective: To prepare a sample of Sofosbuvir containing Impurity A for qualitative and quantitative NMR analysis.
Materials:
-
Sofosbuvir API sample
-
This compound reference standard
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D
-
Internal Standard (e.g., Maleic acid, certified)
-
High-precision analytical balance
-
Volumetric flasks (5 mL)
-
High-quality 5 mm NMR tubes
-
Pipettes and tips
Procedure:
-
For Qualitative Analysis (1D and 2D NMR):
-
Accurately weigh approximately 10-20 mg of the Sofosbuvir API sample.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
For Quantitative Analysis (qNMR):
-
Accurately weigh approximately 20 mg of the Sofosbuvir API sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Add 1.0 mL of DMSO-d₆ to the vial.
-
Vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
-
Transfer approximately 0.6 mL of the solution to a 5 mm NMR tube.
-
Protocol for NMR Data Acquisition
Objective: To acquire high-quality 1D and 2D NMR spectra for structural elucidation and quantification.
Instrumentation:
-
500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
Software:
-
Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).
Acquisition Parameters:
-
¹H NMR (Qualitative and Quantitative):
-
Pulse Program: zg30
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 16 (qualitative), 64 (quantitative)
-
Relaxation Delay (D1): 5 s (qualitative), 30 s (quantitative - ensure full relaxation, at least 5 times the longest T1)
-
Acquisition Time (AQ): ~3 s
-
Spectral Width (SW): 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2 s
-
Spectral Width (SW): 240 ppm
-
-
2D COSY:
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 1.5 s
-
-
2D HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 4-8
-
Relaxation Delay (D1): 1.5 s
-
-
2D HMBC:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16-32
-
Relaxation Delay (D1): 1.5 s
-
Protocol for NMR Data Processing and Analysis
Objective: To process the acquired NMR data for structural assignment and quantification of Impurity A.
Software:
-
NMR data processing software (e.g., MestReNova, TopSpin).
Procedure:
-
Qualitative Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Integrate all peaks in the ¹H spectrum.
-
Assign the peaks in the ¹H and ¹³C spectra of Sofosbuvir and Impurity A based on chemical shifts, multiplicities, and integration.
-
Use COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations and finalize the structural assignments.
-
-
Quantitative Analysis (qNMR):
-
Process the ¹H-qNMR spectrum with careful phasing and baseline correction.
-
Select a well-resolved, non-overlapping signal for the analyte (Impurity A) and the internal standard. For example, a distinct proton on the ribose moiety of Impurity A and the olefinic protons of maleic acid.
-
Integrate the selected signals accurately.
-
Calculate the concentration of Impurity A using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Caption: Experimental Workflow for NMR Characterization.
Caption: Logical Relationship between Sofosbuvir and Impurity A.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. WO2015097605A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Mass Spectrometric Analysis of Sofosbuvir Impurity A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring the safety and efficacy of the drug product. Sofosbuvir impurity A is a known diastereoisomer of the active pharmaceutical ingredient. Understanding its mass fragmentation pattern is essential for its detection and quantification by mass spectrometry. These application notes provide a detailed protocol and fragmentation analysis to aid in the characterization of this impurity.
Chemical Structure
This compound is a diastereoisomer of Sofosbuvir. Its chemical structure is depicted below.
IUPAC Name: (2R)-isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
CAS Number: 1496552-16-9
Molecular Formula: C₂₂H₂₉FN₃O₉P
Molecular Weight: 529.45 g/mol
Mass Fragmentation Pattern of this compound
Due to the isomeric relationship with Sofosbuvir, the mass fragmentation pattern of this compound is expected to be very similar to that of the parent drug. The protonated molecule [M+H]⁺ is observed at m/z 530. The fragmentation primarily occurs at the phosphoramidate (B1195095) linkage and the glycosidic bond. The major product ions are summarized in the table below. This data is based on the known fragmentation of Sofosbuvir and is expected to be representative for its diastereomer, Impurity A.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure of Product Ion |
| 530.16 | 392.10 | [M+H - Phenylalaninate isopropyl ester]⁺ |
| 530.16 | 243.05 | [Phosphoric acid-sugar moiety]⁺ |
| 530.16 | 159.05 | [Fluorinated sugar moiety]⁺ |
| 530.16 | 112.04 | [Uracil]⁺ |
Proposed Mass Fragmentation Pathway
The following diagram illustrates the proposed mass fragmentation pathway for this compound.
Experimental Protocols
This section details the methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL. Further dilute with a mixture of methanol and water (50:50, v/v) to achieve the desired working concentrations.
-
Sample Solution: For drug substance analysis, dissolve an accurately weighed amount of the sample in a mixture of methanol and water (50:50, v/v) to obtain a final concentration within the calibration range. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction followed by reconstitution in the mobile phase is recommended.
Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Primary: 530.2 → 243.1
-
Confirmatory: 530.2 → 392.1
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV for the primary transition.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound.
Conclusion
These application notes provide a comprehensive guide for the identification and characterization of this compound using LC-MS/MS. The provided mass fragmentation data, while based on the parent compound, serves as a reliable starting point for method development and impurity profiling. The detailed experimental protocol offers a robust framework that can be adapted to various laboratory settings and instrumentation. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
Application Notes and Protocols for the Use of Sofosbuvir Impurity A in Pharmaceutical Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog inhibitor, it targets the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication.[1][2] The purity of the active pharmaceutical ingredient (API) is critical to ensure the safety and efficacy of the final drug product. Sofosbuvir impurity A, a diastereoisomer of Sofosbuvir, is one of the key related substances that must be monitored and controlled during the manufacturing process and in the final formulation.[3][4][5]
These application notes provide a comprehensive overview of the role of this compound in pharmaceutical quality control, including its chemical properties, analytical methodologies for its quantification, and its significance in regulatory compliance.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (R)-isopropyl 2-(((R)-(((2S,3S,4S,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | [6] |
| Molecular Formula | C22H29FN3O9P | [3][7] |
| Molecular Weight | 529.45 g/mol | [3][7] |
| Structure | Diastereoisomer of Sofosbuvir | [3][4][5] |
| CAS Number | 1496552-16-9 | [3][4] |
Role in Pharmaceutical Quality Control
The presence of impurities in a drug product, even in small amounts, can potentially affect its safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish strict limits for impurities.[8] The control of this compound is essential for:
-
Ensuring Product Safety: Minimizing potential toxicological risks associated with the impurity.
-
Maintaining Efficacy: Ensuring that the therapeutic dose of the active ingredient is not compromised by the presence of related substances.
-
Regulatory Compliance: Adhering to the stringent guidelines set by health authorities for drug approval and marketing.[8]
-
Batch-to-Batch Consistency: Guaranteeing the quality and purity of each manufactured lot of Sofosbuvir.
Analytical Methodologies
The accurate quantification of this compound is achieved through robust and validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
High-Performance Liquid Chromatography (HPLC) Method
A validated Reverse-Phase HPLC (RP-HPLC) method is a reliable technique for the separation and quantification of Sofosbuvir and its impurities.
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[3][9]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).[3][9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
The following table summarizes typical validation parameters for an RP-HPLC method for the analysis of a related phosphoryl impurity of Sofosbuvir.
| Parameter | Result |
| Linearity Range (Impurity) | 10-30 µg/mL |
| Limit of Detection (LOD) (Impurity) | 0.03% (0.12 µg)[3][9] |
| Limit of Quantification (LOQ) (Impurity) | 1.50% (0.375 µg)[3][9] |
| Retention Time (Sofosbuvir) | ~3.674 min[3][9] |
| Retention Time (Impurity) | ~5.704 min[3][9] |
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm particle size.[10]
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Visualization of Key Processes
Sofosbuvir Mechanism of Action
Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral replication.[1][2][7][11]
Caption: Sofosbuvir's intracellular activation and mechanism of action.
Quality Control Workflow for this compound
The following workflow outlines the key steps in the quality control process for monitoring this compound in a pharmaceutical setting.
Caption: A typical workflow for the quality control of this compound.
Regulatory Landscape and Acceptance Criteria
The acceptance criteria for impurities are established by regulatory agencies based on toxicological data and the maximum daily dose of the drug. These limits are outlined in the ICH Q3B(R2) guidelines.[8] For a drug with a maximum daily dose of 400 mg like Sofosbuvir, the general thresholds are:
| Threshold | Limit |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
It is crucial to consult the specific monograph for Sofosbuvir in the relevant pharmacopeia (e.g., USP, EP) for the official acceptance criteria for specified impurities like this compound.
Conclusion
The diligent control of this compound is a fundamental aspect of ensuring the quality, safety, and efficacy of Sofosbuvir drug products. The implementation of validated analytical methods, such as HPLC and UPLC, is essential for the accurate monitoring of this impurity. Adherence to regulatory guidelines and pharmacopeial standards for impurity levels is mandatory for pharmaceutical manufacturers. These application notes provide a framework for researchers and quality control professionals to understand and manage the challenges associated with this compound.
References
- 1. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. d-nb.info [d-nb.info]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
Troubleshooting & Optimization
Resolving peak tailing of Sofosbuvir impurity A in reverse phase HPLC
Technical Support Center: Reverse-Phase HPLC Troubleshooting
This guide provides detailed troubleshooting strategies and frequently asked questions to resolve the common issue of peak tailing for Sofosbuvir impurity A in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide: Resolving Peak Tailing
This section addresses specific issues related to peak tailing of this compound in a question-and-answer format.
Question 1: I am observing significant peak tailing for this compound. What are the primary causes?
Answer: Peak tailing for this compound, a basic compound, in reverse-phase HPLC is typically caused by secondary interactions between the analyte and the stationary phase.[1] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Sofosbuvir and its impurities contain basic functional groups (amines) that can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2] At a mid-range pH (above ~3.5), these silanol groups become ionized (SiO-) and can strongly interact with the protonated basic analyte, causing a secondary retention mechanism that leads to peak tailing.[3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[5] If the pH is close to the pKa of the analyte, both ionized and non-ionized forms of the impurity can exist simultaneously, leading to broadened or tailing peaks.[3][6] For basic compounds, a mobile phase pH that is too high can allow silanol groups to deprotonate and interact with the analyte.[3]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a non-ideal chromatographic process and peak asymmetry.[7][8]
-
Column Degradation: Over time, columns can degrade. This includes the formation of voids at the column inlet, contamination from sample matrix components, or the stripping of the bonded phase, which exposes more active silanol sites.[7][9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause band broadening and peak distortion.[4][7]
Question 2: How can I specifically mitigate the secondary silanol interactions causing the peak tailing?
Answer: Addressing the interaction between the basic this compound and acidic silanol groups is the most effective way to improve peak shape. The following strategies are recommended:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 is a highly effective strategy.[2][10] At this low pH, the residual silanol groups on the silica (B1680970) surface are fully protonated (Si-OH), which prevents them from interacting with the positively charged basic analyte through ion-exchange mechanisms.[1][11]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns (Type B silica) are manufactured from high-purity silica with minimal metal contamination and are "end-capped."[2][12] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them much less active and significantly reducing the potential for secondary interactions that cause tailing.[1]
-
Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative chemistries designed for basic compounds, such as those with a polar-embedded or polar-endcapped stationary phase.[3][7] These phases provide alternative interaction sites that can shield the analyte from residual silanols.
Question 3: My peak shape is still not optimal after adjusting the pH. What other method parameters should I investigate?
Answer: If peak tailing continues after pH optimization, consider the following troubleshooting steps:
-
Reduce Sample Load: Dilute your sample or decrease the injection volume to rule out column overload.[7]
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or compositionally similar to the initial mobile phase of your gradient.[4][7] For example, if your gradient starts at 95% aqueous, your sample solvent should not be 100% acetonitrile (B52724).
-
Evaluate Column Health:
-
Flush the Column: If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or isopropanol (B130326) for reversed-phase columns).[7]
-
Replace the Column: If the column is old or has been subjected to harsh conditions (e.g., high pH), it may be permanently damaged.[7] A void at the column inlet can also cause tailing; replacing the column is the best solution.[7]
-
-
Check for System Issues (Extra-Column Volume): Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005 inches).[3] Check all fittings to ensure they are secure and not contributing to dead volume.[7]
Frequently Asked Questions (FAQs)
Q: What is a USP Tailing Factor and what is an acceptable value? A: The USP Tailing Factor (Tf), also known as the asymmetry factor, is a measure of peak symmetry. It is calculated as the ratio of the peak width at 5% of the peak height to twice the distance from the leading edge to the peak maximum at that same height. A value of Tƒ = 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates peak tailing. For most pharmaceutical analyses, the required tailing factor is ≤ 2.0, with a value of ≤ 1.5 being ideal.[1][9]
Q: What type of HPLC column is best suited for analyzing Sofosbuvir and its basic impurities? A: A high-purity, silica-based C18 column with robust end-capping is the most common and effective choice. These columns minimize the availability of acidic silanol groups, which are the primary cause of peak tailing for basic compounds like this compound.[2][3][7] Columns specifically marketed as being stable at low pH are also an excellent option.
Q: How do I select the optimal mobile phase pH for my analysis? A: To ensure reproducible results and good peak shape, the mobile phase pH should be controlled with a buffer and should be at least 1.5 to 2 pH units away from the analyte's pKa.[6] Since this compound is basic, operating at a low pH (e.g., pH 2.5-3.5) is generally the best approach. This ensures the analyte is consistently in its protonated state and, critically, that the column's silanol groups are also protonated and thus inactive.[12][13]
Experimental Protocols and Data
To illustrate the effect of method optimization, the following table compares a problematic HPLC method that produces peak tailing with an optimized method that yields a symmetrical peak for this compound.
Table 1: Comparison of HPLC Methods
| Parameter | Problematic Method | Optimized Method | Rationale for Optimization |
| Column | Standard C18, 5 µm, 4.6 x 150 mm (Type A Silica) | High-Purity End-Capped C18, 3.5 µm, 4.6 x 150 mm (Type B Silica) | The end-capped column significantly reduces active silanol sites.[1] |
| Mobile Phase A | 10 mM Potassium Phosphate (B84403), pH 6.8 | 0.1% Formic Acid in Water, pH ~2.7 | Low pH suppresses silanol ionization, preventing secondary interactions.[2][11] |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change. |
| Gradient | 10% to 70% B over 20 min | 10% to 70% B over 20 min | No change. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | No change. |
| Column Temp. | 30 °C | 30 °C | No change. |
| Injection Vol. | 10 µL | 5 µL | Volume reduced to prevent any potential for column overload.[7] |
| Detection | UV at 260 nm | UV at 260 nm | No change. |
| Hypothetical Tailing Factor (Tf) | 2.1 | 1.2 | The optimized method brings the tailing factor within the ideal range (<1.5). |
| Hypothetical Resolution (Rs) | 1.6 (from nearest peak) | >2.0 (from nearest peak) | Improved peak shape enhances resolution between adjacent peaks. |
Detailed Methodologies
Problematic Method Protocol:
-
Prepare Mobile Phase A by dissolving potassium phosphate in water to a concentration of 10 mM and adjusting the pH to 6.8 with phosphoric acid.
-
Set up the HPLC system with a standard C18 column.
-
Equilibrate the column with the initial mobile phase composition (10% Acetonitrile, 90% Mobile Phase A).
-
Prepare the sample of Sofosbuvir containing impurity A in a 50:50 mixture of water and acetonitrile.
-
Inject 10 µL of the sample and run the gradient program.
Optimized Method Protocol:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Install a high-purity, end-capped C18 column into the HPLC system.
-
Equilibrate the column with the initial mobile phase composition (10% Acetonitrile, 90% Mobile Phase A).
-
Prepare the sample of Sofosbuvir containing impurity A in the initial mobile phase composition (90:10 Water/ACN with 0.1% Formic Acid).
-
Inject 5 µL of the sample and run the gradient program.
Visual Troubleshooting Workflow
The following diagram illustrates the logical steps to diagnose and resolve peak tailing for this compound.
Caption: Troubleshooting workflow for resolving peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. support.waters.com [support.waters.com]
- 5. moravek.com [moravek.com]
- 6. phenomenex.blog [phenomenex.blog]
- 7. uhplcs.com [uhplcs.com]
- 8. hplc.eu [hplc.eu]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Chromatographic Analysis of Sofosbuvir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Sofosbuvir, with a specific focus on improving the resolution between Sofosbuvir and its closely related impurities, such as Impurity A.
Troubleshooting Guide: Improving Resolution Between Sofosbuvir and Impurity A
Question: We are observing poor resolution between the Sofosbuvir peak and a closely eluting peak, designated as Impurity A. What are the initial steps to troubleshoot this issue?
Answer:
Poor resolution between closely eluting peaks is a common challenge in HPLC analysis. A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution. The primary factors influencing chromatographic resolution (Rs) are efficiency (N), selectivity (α), and retention factor (k).[1][2] To begin troubleshooting, consider the following steps, which are also illustrated in the workflow diagram below:
-
System Suitability Check: Before modifying the method, ensure your HPLC system is performing optimally. Check system suitability parameters such as theoretical plates, tailing factor, and reproducibility from a standard injection. Poor peak shape can directly impact resolution.[3]
-
Evaluate Mobile Phase Composition: The mobile phase composition is a powerful tool for manipulating selectivity.[2][4]
-
Organic Modifier Ratio: If using a reversed-phase method (e.g., with a C18 column), systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage will increase retention times and may improve the separation between Sofosbuvir and Impurity A.
-
pH of Aqueous Phase: The ionization state of Sofosbuvir and its impurities can significantly affect their retention behavior.[2] Adjusting the pH of the aqueous buffer can alter the polarity of the analytes and improve selectivity. For Sofosbuvir, methods often employ acidic buffers, such as phosphate (B84403) or formate (B1220265) buffers, with a pH in the range of 2.5 to 4.5.[3][5] A small, incremental change in pH (e.g., ± 0.2 units) can have a substantial impact on resolution.
-
-
Assess Column Chemistry and Dimensions: The choice of stationary phase is critical for achieving desired selectivity.[1][2]
-
Stationary Phase: If adjusting the mobile phase does not yield sufficient resolution, consider a column with a different stationary phase chemistry. While C18 columns are common for Sofosbuvir analysis[3][6], other phases like C8, Phenyl, or Cyano might offer different interactions and improved separation.[7]
-
Column Dimensions: Increasing column length or decreasing particle size can enhance column efficiency (N), leading to sharper peaks and better resolution.[1] However, be mindful that these changes will also increase backpressure.
-
Below is a troubleshooting workflow to guide your optimization process.
Frequently Asked Questions (FAQs)
Q1: How does the flow rate affect the resolution between Sofosbuvir and Impurity A?
A1: The flow rate of the mobile phase influences both the analysis time and the column efficiency. Lowering the flow rate generally increases the time analytes spend interacting with the stationary phase, which can lead to better resolution.[4] However, this also results in longer run times. Conversely, a higher flow rate will decrease the run time but may reduce resolution. It is advisable to study the effect of flow rate in small increments (e.g., ± 0.1 mL/min) to find the optimal balance between resolution and analysis time. For many published Sofosbuvir methods, a flow rate of 1.0 mL/min is a common starting point.[3][6]
Q2: Can temperature be used to improve the separation of Sofosbuvir and its impurities?
A2: Yes, adjusting the column temperature can be a useful tool for optimizing separation. Increasing the temperature typically decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks (higher efficiency).[4] It can also alter the selectivity of the separation. A modest increase in temperature (e.g., from 30°C to 40°C) may improve the resolution between Sofosbuvir and Impurity A. However, excessively high temperatures should be avoided as they can potentially degrade the analyte or the column's stationary phase.[4]
Q3: We are using a gradient elution method. How can we optimize it for better resolution of Impurity A?
A3: For gradient elution, the steepness of the gradient is a key parameter. A shallower gradient (a slower increase in the organic solvent concentration over time) provides more time for closely eluting compounds to separate, which can significantly improve resolution.[4] Experiment with modifying the gradient profile, for instance, by decreasing the rate of change of the organic modifier concentration in the region where Sofosbuvir and Impurity A are eluting.
Q4: What role does the injection solvent play in peak shape and resolution?
A4: The composition of the injection solvent (the solvent in which the sample is dissolved) can have a significant impact on peak shape. If the injection solvent is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion, such as fronting or broadening, which will negatively affect resolution.[2] As a best practice, the sample should be dissolved in the initial mobile phase or a solvent that is weaker than the mobile phase.
The relationship between key HPLC parameters and their effect on resolution is summarized in the diagram below.
Data and Protocols
Summary of HPLC Conditions for Sofosbuvir Analysis
The following table summarizes various chromatographic conditions reported in the literature for the analysis of Sofosbuvir. This can serve as a starting point for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)[3] | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[6] | Spursil C18 (4.5 x 250 mm, 5 µm)[5] | Cosmosil C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 9 mM K2HPO4 buffer (pH 4.0) : Acetonitrile (60:40, v/v)[3] | 0.1% Trifluoroacetic acid in Water : Acetonitrile (50:50, v/v)[6] | 0.1 M KH2PO4 buffer (pH 4.5) : Methanol (60:40, v/v)[5] | Methanol : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min | 1.0 mL/min[5] | 0.9 mL/min |
| Detection (UV) | 265 nm[3] | 260 nm[6] | 240 nm[5] | 260 nm |
| Column Temp. | 40 °C[3] | Not Specified | 25 °C[5] | Not Specified |
| Elution Mode | Isocratic[3] | Isocratic[6] | Isocratic[5] | Isocratic |
| Retention Time (Sofosbuvir) | ~7.3 min[3] | ~3.7 min[6] | Not Specified | ~4.3 min |
Detailed Experimental Protocol (Based on a Representative Method)
This protocol provides a detailed methodology for the analysis of Sofosbuvir, adapted from published literature.[3]
1. Objective: To quantify Sofosbuvir and separate it from its process-related impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
2. Materials and Reagents:
-
Sofosbuvir reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium (B57713) hydrogen orthophosphate (K2HPO4) (Analytical grade)
-
Ortho-phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
3. Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and UV detector.
-
Agilent Zorbax SB C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.
-
Data acquisition and processing software.
4. Preparation of Solutions:
-
Mobile Phase: Prepare a 9 mM solution of dipotassium hydrogen orthophosphate in water. Adjust the pH to 4.0 ± 0.1 with ortho-phosphoric acid. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution with the mobile phase to achieve the desired working concentration.
5. Chromatographic Conditions:
-
Column: Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 9 mM K2HPO4 buffer (pH 4.0) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow for the elution of all components of interest (e.g., 15 minutes).
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Perform replicate injections of the working standard solution to establish system suitability (checking for parameters like retention time reproducibility, peak area precision, tailing factor, and theoretical plates).
-
Inject the sample solutions for analysis.
-
Integrate the peak areas of Sofosbuvir and any impurities in the resulting chromatograms.
7. Data Analysis:
-
Calculate the amount of Sofosbuvir and the percentage of Impurity A in the samples based on the peak areas relative to the standard.
-
Ensure that the resolution between the Sofosbuvir peak and the Impurity A peak is greater than 1.5 for adequate separation.
References
- 1. chromtech.com [chromtech.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. mastelf.com [mastelf.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Technical Support Center: Sofosbuvir Impurity A Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sofosbuvir and its related impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of Sofosbuvir Impurity A in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems encountered during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid degradation of Impurity A in solution, even at room temperature. | Inappropriate pH of the solvent. Sofosbuvir and its isomers are known to be unstable in acidic and, particularly, in basic conditions.[1][2][3][4][5] | - Adjust the pH of your solution to a neutral range (pH 6-7.5). - Use a buffered solution to maintain a stable pH. A phosphate (B84403) buffer is a suitable choice. |
| Formation of unknown peaks in chromatograms after short-term storage. | Oxidative degradation. The presence of dissolved oxygen or oxidizing agents in the solvent can lead to the degradation of the molecule.[1][2][3][6] | - Use de-gassed solvents for sample preparation and mobile phases. - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your analytical method. - Store solutions protected from light and air (e.g., in amber vials with minimal headspace). |
| Inconsistent analytical results between experiments. | Temperature fluctuations during storage or analysis. Higher temperatures can accelerate the degradation of Sofosbuvir and its impurities.[3] | - Store stock and working solutions at controlled low temperatures (2-8 °C).[3] - For long-term storage, consider freezing at -20 °C or below. - Ensure the autosampler is temperature-controlled if samples are queued for extended periods. |
| Loss of Impurity A concentration over time in protic solvents like methanol (B129727) or water. | Solvolysis (hydrolysis). The ester and phosphoramidate (B1195095) functional groups in the Sofosbuvir molecule are susceptible to hydrolysis.[1][2][3] | - Prepare solutions fresh whenever possible. - If storage is necessary, use aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) for stock solutions, and dilute into aqueous buffers immediately before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the Rp-diastereomer of Sofosbuvir, also known as Sofosbuvir (R)-Phosphate.[7][8] It is a process-related impurity that can also be formed through epimerization.
Q2: Under what conditions is this compound most unstable?
A2: Based on forced degradation studies of Sofosbuvir, Impurity A is expected to be most unstable under basic (alkaline) conditions, followed by acidic and oxidative conditions.[1][2][3][4][5] It is relatively stable under neutral, thermal, and photolytic stress.[1][2]
Q3: What are the likely degradation products of this compound?
A3: The degradation of this compound is expected to follow similar pathways to Sofosbuvir. The primary degradation products result from the hydrolysis of the phosphoramidate and ester bonds.[1][3] This can lead to the formation of the nucleoside core and subsequent degradation products.
Q4: What is the recommended solvent for preparing a stable stock solution of this compound?
A4: For short-term storage, a solution in a mobile phase consisting of a 50:50 mixture of acetonitrile and a slightly acidic buffer (e.g., 0.1% formic acid) has been shown to be stable for up to 30 days at 2-8°C.[1][3] For longer-term storage, preparing stock solutions in a non-polar aprotic solvent like dimethyl sulfoxide (DMSO) and storing at -20°C or below is recommended to minimize hydrolysis.
Q5: How can I monitor the stability of this compound in my experiments?
A5: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is essential.[2][9] This method should be able to separate this compound from the parent drug, Sofosbuvir, and all potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 80°C for 10 hours.[1][3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.5 N NaOH. Incubate at 60°C for 24 hours.[1][3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at 80°C for 48 hours.[1][3]
-
Thermal Degradation: Place a solid sample of Impurity A in a hot air oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solid sample of Impurity A to UV light (254 nm) for 24 hours.[3] Dissolve in acetonitrile for analysis.
-
-
Sample Analysis:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating RP-HPLC method.
-
Data Presentation
Table 1: Summary of Sofosbuvir Degradation under Forced Conditions
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Major Degradation Products |
| Acidic | 1 N HCl, 80°C | 10 hours | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[1][3] |
| Basic | 0.5 N NaOH, 60°C | 24 hours | 45.97% | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate and (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[1][3] |
| Oxidative | 30% H₂O₂, 80°C | 48 hours | 0.79% | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate[1][3] |
| Thermal | 80°C | 48 hours | No significant degradation | Not applicable |
| Photolytic | 254 nm UV light | 24 hours | No significant degradation | Not applicable |
Data is based on forced degradation studies of Sofosbuvir and is expected to be indicative for Impurity A.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 7. This compound | CAS No- 1496552-16-9 | Simson Pharma Limited [simsonpharma.com]
- 8. veeprho.com [veeprho.com]
- 9. archives.ijper.org [archives.ijper.org]
Minimizing the formation of Sofosbuvir impurity A during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Sofosbuvir impurity A during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and when is it formed?
This compound is the (Rp)-diastereomer of Sofosbuvir. Sofosbuvir itself is the (Sp)-diastereomer. These two compounds are stereoisomers that differ in the spatial arrangement of substituents around the chiral phosphorus atom. The formation of impurity A is a critical issue during the synthesis of Sofosbuvir, specifically in the phosphoramidate (B1195095) coupling step where the phosphoramidate moiety is introduced to the 2'-deoxy-2'-α-fluoro-β-C-methyluridine nucleoside core. Controlling the stereochemistry at this stage is paramount for the synthesis of the active pharmaceutical ingredient.[1][2]
Q2: What is the primary cause of high levels of this compound?
High levels of this compound are primarily due to a lack of stereoselectivity in the phosphoramidate coupling reaction. The reaction can produce both the desired (Sp) and undesired (Rp) diastereomers. An unfavorable ratio of these diastereomers leads to a higher concentration of impurity A, which can be challenging to remove in downstream processing.
Q3: How can I monitor the formation of this compound during my experiment?
The most common and effective method for monitoring the diastereomeric ratio of Sofosbuvir and impurity A is High-Performance Liquid Chromatography (HPLC). A validated chiral HPLC method can separate and quantify the two diastereomers, allowing for in-process control and final product analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of this compound (>15%) in the crude reaction mixture. | Suboptimal Stereoselectivity in the Phosphorylation Step: The choice of protecting group on the 3'-hydroxyl of the nucleoside significantly impacts the diastereomeric ratio. | Optimize the Protecting Group: Consider using a benzyl (B1604629) protecting group for the 3'-hydroxyl. Studies have shown that benzyl protection can lead to a high diastereomeric ratio of up to 92:8 in favor of the desired (Sp)-isomer (Sofosbuvir). |
| Inefficient Kinetic Resolution: The phosphoramidating reagent may exist as a mixture of diastereomers, and the kinetic resolution during the coupling reaction may not be efficient. | Employ Dynamic Kinetic Resolution: Utilize a phosphoramidating reagent that can undergo in-situ epimerization, allowing the undesired isomer to convert to the more reactive desired isomer, thereby increasing the yield of Sofosbuvir. | |
| Incorrect Reagent Stoichiometry or Quality: The ratio of the nucleoside to the phosphoramidating agent and the purity of the reagents are critical. | Verify Reagent Stoichiometry and Purity: Ensure the use of high-purity reagents and carefully control the molar ratios. Perform small-scale experiments to optimize the stoichiometry. | |
| Inappropriate Reaction Conditions: Temperature, solvent, and the choice of base or activating agent can influence the stereochemical outcome. | Systematically Vary Reaction Parameters: Screen different solvents (e.g., THF, dichloromethane), temperatures (e.g., -20°C to room temperature), and activating agents (e.g., Grignard reagents like tert-butylmagnesium chloride). | |
| Difficulty in separating Sofosbuvir from impurity A. | Similar Physicochemical Properties: As diastereomers, Sofosbuvir and impurity A can have very similar solubility and chromatographic behavior. | Optimize Purification Method: Develop a robust crystallization method. Controlled crystallization can selectively precipitate the desired (Sp)-isomer, leaving the (Rp)-isomer in the mother liquor. Chiral chromatography can also be employed for separation. |
| Inconsistent diastereomeric ratios between batches. | Variability in Raw Materials or Reaction Setup: Inconsistent quality of starting materials, solvents, or slight variations in reaction setup (e.g., moisture content, addition rates) can lead to batch-to-batch variability. | Standardize Protocols and Materials: Implement strict quality control for all raw materials. Ensure consistent reaction setup and execution by following a detailed and standardized operating procedure. |
Experimental Protocols
Protocol 1: Diastereoselective Phosphoramidate Coupling using Benzyl Protection
This protocol describes a general procedure for the coupling reaction with a focus on achieving high diastereoselectivity.
Materials:
-
3'-O-Benzyl-protected 2'-deoxy-2'-α-fluoro-β-C-methyluridine
-
(S)-isopropyl 2-((phenoxy)(chloro)phosphoryl)amino)propanoate (phosphoramidating agent)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butylmagnesium chloride solution (1M in THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 3'-O-benzyl-protected nucleoside (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -20°C in a suitable cooling bath.
-
Slowly add tert-butylmagnesium chloride solution (1.1 equivalents) dropwise to the solution, maintaining the temperature below -15°C.
-
Stir the mixture at -20°C for 30 minutes.
-
In a separate flask, dissolve the phosphoramidating agent (1.2 equivalents) in anhydrous DCM.
-
Add the solution of the phosphoramidating agent dropwise to the reaction mixture, ensuring the temperature remains below -15°C.
-
Allow the reaction to stir at -20°C and monitor the progress by HPLC to determine the diastereomeric ratio.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the diastereomeric mixture.
-
Further purification by crystallization can be performed to enrich the desired (Sp)-isomer.
Protocol 2: HPLC Method for Diastereomeric Ratio Analysis
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: Chiral AD-H column (or equivalent)
-
Mobile Phase: A suitable mixture of n-hexane and ethanol (B145695) (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of a known mixture of Sofosbuvir and impurity A to determine their retention times and response factors.
-
Prepare the sample solution by dissolving a small amount of the crude reaction mixture or purified product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks corresponding to Sofosbuvir (Sp-isomer) and impurity A (Rp-isomer) based on their retention times.
-
Calculate the diastereomeric ratio by integrating the peak areas of the two isomers.
Visualizations
Caption: Workflow for the diastereoselective synthesis of Sofosbuvir.
Caption: Troubleshooting decision tree for minimizing this compound.
References
Addressing matrix effects in the bioanalysis of Sofosbuvir impurity A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Sofosbuvir (B1194449) impurity A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of Sofosbuvir impurity A?
A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of this compound bioanalysis from plasma, these interfering components can include phospholipids (B1166683), salts, proteins, and anticoagulants.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2]
Q2: Why are plasma samples particularly challenging for matrix effects when analyzing this compound?
A2: Plasma is a complex biological matrix containing high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances.[1] During sample preparation, these components can be co-extracted with this compound. If they co-elute during liquid chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[1][3]
Q3: How do regulatory agencies like the FDA and EMA define and regulate matrix effects?
A3: Both the FDA and EMA require the evaluation of matrix effects during bioanalytical method validation to ensure the reliability of study data.[4][5] The guidelines mandate assessing the matrix effect from multiple sources (lots) of the biological matrix.[6][7] The acceptance criteria generally require that the accuracy and precision for quality control samples prepared in different matrix lots remain within ±15%.[4][6]
Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects for this compound analysis?
A4: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1] An ideal SIL-IS for this compound would be chemically identical, allowing it to co-elute and experience the same degree of ion suppression or enhancement as the analyte.[3] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1]
Q5: What are the common sample preparation techniques to reduce matrix effects?
A5: The most effective way to combat matrix effects is by improving sample preparation.[3] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may result in less clean extracts.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[3][8]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by utilizing a solid sorbent to selectively isolate the analyte from matrix components.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the bioanalysis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in QC sample results across different plasma lots. | Significant and variable matrix effects between individual plasma sources. | 1. Re-evaluate Sample Preparation: If using PPT, consider switching to LLE or SPE for a cleaner extract.[3] For LLE, optimize the extraction solvent and pH.[3] For SPE, experiment with different sorbents and wash/elution conditions. 2. Chromatographic Optimization: Modify the LC gradient to better separate this compound from the matrix components causing interference. Even a slight separation can significantly reduce matrix effects. 3. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for ionization variability.[1] |
| Consistent ion suppression or enhancement observed. | Co-elution of endogenous matrix components (e.g., phospholipids) with this compound. | 1. Qualitative Assessment: Perform a post-column infusion experiment to identify the retention time regions where ion suppression or enhancement occurs.[9] 2. Adjust Chromatography: Shift the retention time of this compound to elute in a "cleaner" region of the chromatogram, away from the identified interference. 3. Phospholipid Removal: If phospholipids are suspected, consider specialized sample preparation techniques like HybridSPE-Phospholipid plates.[10] |
| Poor recovery of this compound. | Inefficient extraction during sample preparation. | 1. Optimize Extraction Parameters (LLE): Experiment with different organic solvents, pH adjustments, and mixing times.[3] 2. Optimize Extraction Parameters (SPE): Evaluate different sorbent types, sample loading conditions, wash steps, and elution solvents.[3] |
| Method fails validation criteria for matrix effect. | The chosen sample preparation and chromatographic conditions are insufficient to overcome the matrix variability. | 1. Systematic Re-development: A combination of a more rigorous sample cleanup (e.g., SPE) and optimized chromatography is likely necessary.[3] 2. Matrix-Specific Calibration: In challenging cases, consider preparing calibration standards in a matrix that closely matches the study samples.[11] |
Quantitative Data Summary
The following tables summarize the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.
Table 1: Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria | Reference |
| Within-run and Between-run Accuracy | Within ±15% of the nominal value (±20% at LLOQ) | [4] |
| Within-run and Between-run Precision (%CV) | ≤15% (≤20% at LLOQ) | [4] |
Table 2: Acceptance Criteria for Matrix Effect Evaluation
| Parameter | Acceptance Criteria | Reference |
| Number of Matrix Lots to Test | At least 6 different sources/lots | [6] |
| Accuracy in each Matrix Lot | Within ±15% of the nominal concentration | [6] |
| Precision (%CV) in each Matrix Lot | Not greater than 15% | [6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol details the post-extraction spike method to quantitatively determine the matrix factor.
-
Sample Sets Preparation:
-
Set A (Neat Solution): Prepare solutions of this compound and its SIL-IS in the reconstitution solvent at low and high quality control (LQC and HQC) concentrations.
-
Set B (Post-Spiked Matrix Samples): Process blank plasma from at least six different sources using the developed sample preparation method (e.g., LLE or SPE). Spike the resulting clean extracts with this compound and its SIL-IS to the same LQC and HQC concentrations as Set A.[3]
-
-
Analysis:
-
Analyze both sets of samples using the LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
The %CV of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Visualizations
Caption: Workflow for quantitative matrix effect assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. selectscience.net [selectscience.net]
- 11. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Sofosbuvir Impurity A Analysis
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Sofosbuvir and its related impurities, with a specific focus on Impurity A.
Frequently Asked Questions (FAQs) - Troubleshooting HPLC Analysis
Q1: I am not seeing the expected separation between Sofosbuvir and Impurity A. What are the common causes and solutions?
A1: Poor resolution between Sofosbuvir and its impurities is a frequent issue in HPLC analysis. The primary factors to investigate are the mobile phase composition, column condition, and flow rate.
-
Mobile Phase: The organic-to-aqueous ratio in your mobile phase is critical. An incorrect ratio can lead to co-elution. Also, verify the pH of the aqueous phase, as it significantly influences the ionization and retention of both the active pharmaceutical ingredient (API) and its impurities.
-
Column: Column degradation is a common culprit. Ensure you are using a column with appropriate specifications (e.g., C18) and that it has not exceeded its recommended lifetime. Column contamination can also lead to poor peak shape and resolution.
-
Flow Rate: While less common, an incorrect flow rate can affect separation. Verify that your pump is delivering the specified flow rate accurately.
Q2: My peak for Impurity A is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing. Consider using a mobile phase with a competitive amine (e.g., triethylamine) or an end-capped column.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
Q3: I am observing a drift in the retention times for both Sofosbuvir and Impurity A over a sequence of injections. What could be the cause?
A3: Retention time drift can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or a leak in the HPLC system.
-
Mobile Phase Composition: If you are mixing the mobile phase online, ensure the pumps are working correctly and the solvent proportions are accurate. If using a pre-mixed mobile phase, ensure it is well-homogenized and that there is no evaporation of the more volatile component.
-
Column Temperature: Lack of a column oven or an unstable oven temperature can lead to significant retention time shifts. Ensure the column is properly thermostatted.
-
System Leaks: A small leak in the system can cause pressure fluctuations and, consequently, retention time drift. Perform a leak test to rule out this possibility.
Q4: I am seeing extraneous peaks in my chromatogram that are not present in the standard. What is their likely origin?
A4: Ghost peaks or extraneous peaks can originate from several sources, including the sample preparation process, the mobile phase, or carryover from previous injections.
-
Sample Preparation: Ensure all glassware is clean and that the solvents and reagents used for sample preparation are of high purity.
-
Mobile Phase: Contaminants in the mobile phase solvents or additives can appear as peaks in the chromatogram. Filter your mobile phases and use high-purity solvents.
-
Carryover: If a previous injection contained a high concentration of a compound, it might appear in subsequent runs. Implement a robust needle wash protocol and inject a blank run to check for carryover.
Experimental Protocols
Representative RP-HPLC Method for Sofosbuvir and Impurities
This protocol is a general guideline based on published methods.[1][2][3] Method optimization may be required for specific applications.
-
Chromatographic System:
-
Mobile Phase:
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Sofosbuvir and its impurities in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile).[2]
-
Sample Solution: Dissolve the sample in the diluent to achieve a target concentration within the linear range of the method.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[4][5]
-
Acid Degradation:
-
Treat the drug substance with 0.1N HCl and reflux for 6 hours.[4] Neutralize the solution before injection.
-
-
Base Degradation:
-
Treat the drug substance with 0.1N NaOH and reflux for 10 hours.[4] Neutralize the solution before injection.
-
-
Oxidative Degradation:
-
Expose the drug substance solution to 3% hydrogen peroxide at room temperature for 7 days.[4]
-
-
Thermal Degradation:
-
Expose the solid drug substance to 50°C for 21 days.[4]
-
-
Photolytic Degradation:
-
Expose the drug substance solution to direct sunlight for 21 days.[4]
-
Data Presentation
Table 1: Comparison of Reported RP-HPLC Methods for Sofosbuvir Analysis
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[6] |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | Kromasil 100 C18 (250 x 4.6 mm, 5 µ) | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | Buffer solution: Acetonitrile (97.5:2.5% v/v) | 9 mM Dipotassium hydrogen orthophosphate buffer (pH 4) |
| Mobile Phase B | Acetonitrile | Acetonitrile: Isopropyl alcohol: Methanol: Water (60:20:10:10 % v/v/v/v) | Acetonitrile |
| Elution Mode | Isocratic (50:50) | Gradient | Isocratic (60:40 Buffer:ACN) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 263 nm | 265 nm |
| Retention Time (Sofosbuvir) | 3.674 min | 54.28 min | 7.3 min |
| Retention Time (Impurity) | 5.704 min (Phosphoryl impurity) | 36.31 min (Methyl ester), 43.77 min (Ethyl ester) | 5.5 min (Daclatasvir) |
Table 2: Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Degradation Observed | Reference |
| Acidic | 0.1N HCl | 6 hours (reflux) | ~23% | [4] |
| Alkaline | 0.1N NaOH | 10 hours (reflux) | ~50% | [4] |
| Oxidative | 3% H₂O₂ | 7 days (room temp) | ~19% | [4] |
| Thermal | 50°C | 21 days | No significant degradation | [4] |
| Photolytic | Direct Sunlight | 21 days | No significant degradation | [4] |
Visual Troubleshooting Guide
References
Optimizing mobile phase for better separation of Sofosbuvir isomers
Welcome to the technical support center for optimizing the separation of Sofosbuvir isomers. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing poor resolution or co-elution of Sofosbuvir isomers?
A1: Poor resolution is a common issue and can often be resolved by systematically optimizing the mobile phase. Key factors to consider are the organic modifier, buffer composition, and pH.
-
Organic Modifier: The type and concentration of the organic solvent significantly impact selectivity. Acetonitrile (B52724) is a common choice for separating Sofosbuvir and its related substances.[1][2][3] Varying the percentage of acetonitrile in the mobile phase is the first step. If acetonitrile alone does not provide adequate separation, consider using methanol (B129727) or a combination of solvents like acetonitrile, methanol, and isopropyl alcohol.[1][3]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter for separating ionizable compounds like Sofosbuvir and its isomers.[4][5] The retention and peak shape can be highly dependent on the pH.[6][7][8] Many successful separations are achieved at a low pH, typically between 2.2 and 4.0, using additives like Trifluoroacetic Acid (TFA) or Ortho-phosphoric Acid (OPA).[2][3][9] However, exploring a pH range up to 6.5 with a phosphate (B84403) buffer has also been shown to be effective.[10] It is crucial to operate within the stable pH range of your column, typically pH 2 to 8 for silica-based columns.[11]
-
Buffer Type and Concentration: Buffers are essential for maintaining a stable pH and improving peak shape and reproducibility.[4] Phosphate buffers (e.g., Potassium Dihydrogen Phosphate) and volatile additives like Triethylamine or TFA are commonly used.[2][10][12][13] The buffer concentration can also affect selectivity; a typical starting concentration is 0.02 M to 0.05 M.[10][13]
Q2: What is causing my Sofosbuvir peak to split or appear as a doublet?
A2: Peak splitting can arise from several factors, ranging from chemical issues to hardware problems.[14][15]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile for a starting condition of 10% acetonitrile), it can cause peak distortion and splitting.[11] Solution: Whenever possible, dissolve your sample in the initial mobile phase.[11]
-
Column Contamination or Void: A blocked column inlet frit or a void at the head of the column can disrupt the sample band, leading to a split peak for all analytes.[14] Solution: First, try reversing and flushing the column (without connecting it to the detector). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.
-
Co-eluting Isomers: The "split" peak might actually be two closely eluting isomers that are not fully resolved.[14] Solution: Try a smaller injection volume. If the two peaks become more distinct, the issue is likely poor resolution.[14] Proceed with mobile phase optimization as described in Q1.
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[14] Solution: Use a column oven to maintain a constant temperature and consider pre-heating the mobile phase.[11][15]
Experimental Protocols & Methodologies
Protocol 1: General Purpose RP-HPLC Method for Sofosbuvir and Related Substances
This protocol provides a robust starting point for method development based on commonly cited conditions.
| Parameter | Recommended Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Kromasil 100, Agilent Eclipse XDB) | A C18 column is the most common choice for this separation.[1][2] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic modifier is often used to ensure good peak shape.[2][3] |
| Mobile Phase B | Acetonitrile | The primary organic modifier.[2] |
| Elution Mode | Isocratic or Gradient | Start with isocratic elution (e.g., 50:50 A:B). If separation is poor, a shallow gradient may be required.[2][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[2][9][12] |
| Column Temp. | 25 - 35°C | Temperature control improves reproducibility.[1][3] |
| Injection Vol. | 10 µL | Keep the injection volume small to avoid band broadening.[1] |
| Detection | UV at 260 nm or 263 nm | Sofosbuvir has a strong absorbance at this wavelength.[1][2][16] |
Protocol 2: Mobile Phase pH Scouting for Optimization
This protocol outlines a systematic approach to evaluate the effect of pH on isomer separation.
-
Prepare Buffers: Prepare a series of identical buffers (e.g., 0.02 M Potassium Dihydrogen Phosphate) and adjust the pH of each to a different value (e.g., 3.0, 4.5, 6.0, 6.5) using OPA or NaOH.[10]
-
Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the buffer with the organic modifier (e.g., Acetonitrile) in a fixed ratio (e.g., 60:40 Buffer:Acetonitrile).
-
Equilibrate the System: For each new mobile phase, flush the HPLC system and column for at least 20-30 column volumes to ensure full equilibration.
-
Inject Standard: Inject the Sofosbuvir isomer standard and record the chromatogram.
-
Evaluate Results: Compare the resolution, retention time, and peak symmetry across the different pH conditions to identify the optimal pH for your separation.[10]
Data Presentation
Table 1: Example Mobile Phase Compositions for Sofosbuvir Analysis
| Mobile Phase Composition | Column | Flow Rate | Detection | Reference |
| A: Buffer:ACN (97.5:2.5); B: ACN:IPA:MeOH:Water (60:20:10:10) | Kromasil 100 C18 (250x4.6mm, 5µ) | 1.0 mL/min | 263 nm | [1] |
| ACN:Methanol:0.1% Triethylamine buffer (pH 3.0) (25:35:40) | C18 | 1.0 mL/min | Not Specified | [12] |
| 0.1% TFA in Water:Acetonitrile (50:50) | Agilent Eclipse XDB-C18 (250x4.6mm, 5µ) | 1.0 mL/min | 260 nm | [2] |
| A: 0.6% TFA in Water (pH 2.2):ACN (95:5); B: Water:MeOH:ACN (20:30:50) | Waters X-bridge C18 (150x4.6mm, 3.5µ) | Gradient | 263 nm | [3] |
| 0.02 M KH2PO4 (pH 6.5):Acetonitrile | Agilent Eclipse plus C8 (250x4.6mm, 5µ) | 2.0 mL/min | 260 nm | [10] |
| 0.1% OPA:Acetonitrile (40:60) | Discovery C18 (150x4.6mm, 5µ) | 1.0 mL/min | 272 nm | [9] |
ACN: Acetonitrile, IPA: Isopropyl Alcohol, MeOH: Methanol, TFA: Trifluoroacetic Acid, OPA: Ortho-phosphoric Acid
Visualizations
Caption: Troubleshooting workflow for diagnosing peak splitting issues.
Caption: Systematic workflow for mobile phase optimization.
References
- 1. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. d-nb.info [d-nb.info]
- 3. jmpas.com [jmpas.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pH-Dependent Liquid-Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. impactfactor.org [impactfactor.org]
- 10. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms [mdpi.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. ijpar.com [ijpar.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. uhplcs.com [uhplcs.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Elucidation of Sofosbuvir Degradation Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Sofosbuvir (B1194449) under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under which stress conditions is Sofosbuvir expected to degrade?
A1: Sofosbuvir is susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][2][3][4] It has been reported to be relatively stable under thermal and photolytic stress.[1][2][3][4]
Q2: What are the common degradation products of Sofosbuvir observed under stress testing?
A2: Several degradation products (DPs) of Sofosbuvir have been identified. The primary degradation pathways involve hydrolysis of the phosphoramidate (B1195095) and ester functionalities. Key identified degradation products include:
-
Acidic Hydrolysis Product: A major degradation product results from the hydrolysis of the isopropyl ester, leading to a carboxylic acid derivative.[1] Another product observed corresponds to the loss of the isopropylamine (B41738) side chain.
-
Alkaline Hydrolysis Products: Base-catalyzed hydrolysis can lead to multiple degradation products, including the hydrolysis of the ester and the phosphoramidate bond.[1][2]
-
Oxidative Degradation Product: Oxidation can lead to the formation of N-oxide or other oxidation products.[1][2][3]
Q3: What analytical techniques are most suitable for studying Sofosbuvir degradation?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective techniques.[1][5][6][7] LC-MS/MS is particularly valuable for the structural elucidation of unknown degradation products.[4][8]
Q4: How can I ensure the stability-indicating nature of my analytical method?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must demonstrate specificity by achieving baseline separation of the Sofosbuvir peak from all known degradation product peaks and any other potential interferences. Forced degradation studies are essential for generating these degradation products to test the method's specificity.[6][7][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Inadequate stress levels (concentration of stressor, temperature, or duration). | Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature (e.g., to 60-80°C) or extend the duration of the stress test.[1] Refer to established protocols for appropriate starting conditions. |
| Sofosbuvir is stable under the applied conditions (e.g., neutral pH, photolytic, thermal stress). | This is an expected outcome for certain stress conditions.[2][3][4] Focus on the conditions where degradation is anticipated (acidic, alkaline, oxidative). | |
| Poor resolution between Sofosbuvir and its degradation products in HPLC. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) and aqueous phase ratio.[5] Adjusting the pH of the aqueous phase can significantly impact the retention and resolution of ionizable compounds. |
| Unsuitable stationary phase. | Consider using a different column chemistry (e.g., C18, C8, Phenyl) to achieve better selectivity.[1] | |
| Gradient elution profile is not optimized. | Modify the gradient slope or introduce an isocratic hold to improve the separation of closely eluting peaks. | |
| Inconsistent or irreproducible degradation results. | Variability in experimental parameters (e.g., temperature, concentration, time). | Ensure precise control of all experimental parameters. Use calibrated equipment (e.g., ovens, water baths). Prepare fresh stressor solutions for each experiment. |
| Sample preparation inconsistencies. | Standardize the sample preparation procedure, including neutralization and dilution steps.[1][2] | |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. | Employ multiple analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) provides accurate mass for molecular formula determination.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F) is crucial for confirming the exact structure.[1] |
| Co-elution of multiple degradation products. | Further optimize the chromatographic method to isolate the impurity of interest. Preparative HPLC can be used to collect a sufficient amount of the purified degradation product for structural analysis.[1] |
Quantitative Data Summary
The following tables summarize the degradation of Sofosbuvir under various stress conditions as reported in the literature.
Table 1: Summary of Sofosbuvir Degradation under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference(s) |
| Acidic Hydrolysis | 1N HCl | 80°C (reflux) | 10 hours | 8.66 | [1] |
| 0.1N HCl | 70°C | 6 hours | 23 | [2][3] | |
| 0.1N HCl | Not Specified | 4 hours | 26 | [10] | |
| Alkaline Hydrolysis | 0.5N NaOH | 60°C | 24 hours | 45.97 | [1] |
| 0.1N NaOH | 70°C | 10 hours | 50 | [2][3] | |
| 0.1N NaOH | Room Temp | 26 hours | 29.83 | ||
| Oxidative Degradation | 30% H₂O₂ | 80°C | 2 days | 0.79 | [1] |
| 3% H₂O₂ | Not Specified | 7 days | 19.02 | [2] | |
| Thermal Degradation | Solid State | 50°C | 21 days | No degradation | [2] |
| Photolytic Degradation | UV Light (254 nm) | Ambient | 24 hours | No degradation | [1] |
| UV Light | Not Specified | 21 days | No degradation | [2] |
Table 2: Identified Degradation Products of Sofosbuvir
| Degradation Condition | Degradation Product (DP) | m/z | Proposed Structure/Modification | Reference(s) |
| Acidic Hydrolysis | Acid Degradation Product | 417.09 (M+H) | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [1] |
| DP I | 488 | Removal of C(CH₃)₂ from the methoxy (B1213986) end | [2][3] | |
| Alkaline Hydrolysis | Base Degradation Product-A | 454.1369 | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | [1] |
| Base Degradation Product-B | 411.08 | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | [1] | |
| DP II | 393.3 | Not specified | [2][3] | |
| Oxidative Degradation | Oxidative Degradation Product | 528.1525 | Not fully elucidated, possible N-oxide formation | [1] |
| DP III | 393 | Formation of amine oxide | [2][3] |
Experimental Protocols
Forced Degradation Study Protocol (General)
A general protocol for conducting forced degradation studies on Sofosbuvir is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol (B129727), water) at a known concentration (e.g., 1 mg/mL).[11]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 1N HCl and heat at a specified temperature (e.g., 70-80°C) for a defined period.[1][2]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1N to 0.5N NaOH and maintain at a specific temperature (e.g., room temperature to 60°C) for a set duration.[1][2]
-
Oxidative Degradation: Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) and keep it at a controlled temperature for a designated time.[1][2]
-
Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven.
-
Photolytic Degradation: Expose the solid drug substance or a solution to UV light of a specific wavelength (e.g., 254 nm) for a certain period.[1]
-
-
Sample Neutralization: For acidic and alkaline hydrolysis samples, neutralize the solution with an appropriate base (e.g., NaOH) or acid (e.g., HCl) before analysis.[1][2]
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze them using a validated stability-indicating HPLC or UPLC method.
Representative HPLC Method for Sofosbuvir and its Degradation Products
-
Column: C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid).[2][3] A common mobile phase is a 70:30 (v/v) mixture of methanol and water.[4]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient.
Visualizations
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. verjournal.com [verjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of HPLC and UPLC Methods for the Determination of Sofosbuvir Impurity A
A detailed guide for researchers and drug development professionals on the selection of chromatographic techniques for the analysis of Sofosbuvir and its related substances.
In the landscape of pharmaceutical quality control, the accurate and efficient detection of impurities is paramount to ensure the safety and efficacy of drug products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Sofosbuvir and its specific diastereomeric impurity, Impurity A. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology for their specific needs.
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] During its synthesis and storage, various impurities can arise, including diastereomers like Sofosbuvir Impurity A.[1][] The robust separation and quantification of these impurities are critical for regulatory compliance and product quality.
Methodologies Under the Microscope: HPLC vs. UPLC
This comparison delves into the practical application and performance of both HPLC and UPLC technologies for the analysis of Sofosbuvir and its impurities. The primary distinction between the two techniques lies in the particle size of the stationary phase, with UPLC employing sub-2 µm particles, leading to significant enhancements in resolution, speed, and sensitivity over traditional HPLC systems that utilize particles in the 3-5 µm range.
A stability-indicating UPLC method has been shown to be superior to conventional RP-HPLC in terms of resolution, speed, solvent consumption, and overall analysis cost.[3]
Experimental Protocols
Detailed experimental conditions for both a conventional HPLC method and a more advanced UPLC method are outlined below. These protocols are based on validated methods reported in the scientific literature.
Reverse-Phase HPLC (RP-HPLC) Method
A widely used and well-established technique, RP-HPLC offers reliable and robust performance for the analysis of Sofosbuvir and its impurities.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm[4]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile, delivered in an isocratic mode.[4]
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL[6]
-
Detector: UV at 260 nm[4]
-
Column Temperature: 25°C[6]
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a significant leap in performance, providing faster analysis times and improved resolution, which is particularly beneficial for complex impurity profiles.
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[7]
-
Mobile Phase: A 60:40 (v/v) mixture of 5 mM ammonium (B1175870) formate (B1220265) (pH 3.5) and acetonitrile, delivered in an isocratic mode.[7][8]
-
Injection Volume: Not specified in the provided results.
-
Detector: Photodiode Array (PDA) or UV at 261 nm[8]
-
Column Temperature: Not specified in the provided results.
Quantitative Data Summary
The following table summarizes the key performance parameters for the HPLC and UPLC methods, providing a clear comparison of their capabilities in the analysis of Sofosbuvir and its impurities.
| Parameter | HPLC Method | UPLC Method |
| Retention Time of Sofosbuvir | 3.674 min[4] | 1.123 min[7][8] |
| Retention Time of Impurity | 5.704 min (for a process-related impurity)[4] | Not explicitly stated for Impurity A |
| Limit of Detection (LOD) | 0.04 µg (0.01%) for Sofosbuvir; 0.12 µg (0.03%) for a process-related impurity[4][9] | 0.27 µg/mL for Sofosbuvir[3] |
| Limit of Quantification (LOQ) | 0.125 µg (0.50%) for Sofosbuvir; 0.375 µg (1.50%) for a process-related impurity[4][9] | 0.83 µg/mL for Sofosbuvir[3] |
| Analysis Time | Longer run times are typical due to lower flow rates and longer columns. | Significantly shorter analysis times. |
| Resolution | Provides adequate separation for routine analysis. | Superior resolution, enabling better separation of closely eluting impurities.[3] |
| Solvent Consumption | Higher due to larger column dimensions and higher flow rates. | Lower, contributing to cost savings and reduced environmental impact.[3] |
Workflow for Impurity Analysis
The general workflow for the analysis of Sofosbuvir and its impurities using either HPLC or UPLC is depicted in the following diagram. The process begins with the precise preparation of the sample and standard solutions, followed by chromatographic separation and data analysis.
Figure 1. General workflow for the analysis of Sofosbuvir impurities using HPLC or UPLC.
Conclusion
Both HPLC and UPLC are powerful techniques for the analysis of Sofosbuvir and its impurities. The choice between the two often depends on the specific requirements of the laboratory.
-
HPLC remains a workhorse in many quality control laboratories due to its robustness, lower initial investment, and the vast number of validated methods available. It provides reliable and accurate results for routine analysis.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[3] For laboratories focused on high-throughput analysis, complex impurity profiling, or method development for challenging separations, UPLC is the superior choice. The reduction in solvent consumption also presents a considerable long-term cost and environmental benefit.[3]
Ultimately, the selection of either HPLC or UPLC for the analysis of this compound should be based on a thorough evaluation of the laboratory's throughput needs, budget constraints, and the specific analytical challenges presented by the samples. For the development of new, high-performance methods, UPLC is the recommended approach due to its clear advantages in efficiency and separation power.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. fortunejournals.com [fortunejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. d-nb.info [d-nb.info]
A Comparative Guide to Analytical Methods for the Quantification of Sofosbuvir Impurities
A detailed comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the accurate determination of impurities in Sofosbuvir, a key antiviral agent.
This guide provides a comprehensive overview and comparison of various analytical methods for the quantification of impurities in Sofosbuvir. The information is intended for researchers, scientists, and drug development professionals working on the quality control and stability testing of this critical pharmaceutical ingredient. The comparison focuses on key performance indicators and experimental parameters to aid in the selection of the most suitable method for specific analytical needs.
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for different analytical methods used for the determination of Sofosbuvir and its impurities. This allows for a direct comparison of their performance characteristics.
| Parameter | RP-HPLC Method 1[1][2] | RP-HPLC Method 2[3] | UPLC Method[4][5] |
| Stationary Phase | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1][2] | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm)[3] | X-Bridge BEH C18 (100 × 4.6) mm 2.5 µ[4] / phenomenex kinetex 2.6 μm C18 100 A[5] |
| Mobile Phase | 0.1% trifluoroacetic acid in water:acetonitrile (B52724) (50:50 v/v)[1][2] | A: 0.6% Trifluoroacetic acid in water (pH 2.2):Acetonitrile (95:5 v/v), B: Water:Methanol (B129727):Acetonitrile (20:30:50 v/v/v)[3] | A: 0.1% ortho-phosphoric acid in water, B: Methanol (40:60 v/v)[5] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] | 1.0 mL/min[5] |
| Detection Wavelength | 260 nm[1][2] | 263 nm (for Sofosbuvir)[3] | 260 nm[5] |
| Retention Time (Sofosbuvir) | 3.674 min[1] | ~46 min[3] | Not specified |
| Retention Time (Impurity) | 5.704 min (phosphoryl impurity)[1] | Not specified | Not specified |
| Linearity Range (Sofosbuvir) | 160-480 µg/ml[1] | Not specified | 1-20 μg/mL[5] |
| Linearity Range (Impurity) | 10-30 µg/ml (phosphoryl impurity)[1] | LOQ - 150 % of target concentration (Methyl Uridine and Impurity at RRT 0.39)[3] | Not specified |
| Limit of Detection (LOD) | 0.01% (0.04 µg) for Sofosbuvir, 0.03% (0.12 µg) for impurity[1] | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.50% (0.125 µg) for Sofosbuvir, 1.50% (0.375 µg) for impurity[1] | Not specified | Not specified |
Experimental Protocols
RP-HPLC Method 1
-
Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) was used in an isocratic elution mode.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Standard solutions were prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 ml of a water:acetonitrile (50:50) diluent. A 5 ml aliquot of this solution was further diluted to 50 ml with the same diluent.[2] For the test solution, 650 mg of the Sovaldi formulation was dissolved in 100 ml of the diluent, and a 5 ml aliquot was diluted to 50 ml.[2]
RP-HPLC Method 2
-
Chromatographic System: Waters X-bridge C18 column (150 mm x 4.6 mm, 3.5 µm).[3]
-
Mobile Phase: A gradient elution was performed using Mobile Phase A (a buffer solution of 0.6% trifluoroacetic acid in water adjusted to pH 2.2 mixed with acetonitrile in a 95:5 v/v ratio) and Mobile Phase B (a mixture of purified water, methanol, and acetonitrile in a 20:30:50 v/v/v ratio).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Dual wavelength detection at 263 nm for Sofosbuvir and 320 nm for Velpatasvir.[3]
-
Sample Preparation: A powdered sample of tablets equivalent to 100 mg of Sofosbuvir was sonicated in a 50 mL volumetric flask with 5 mL of acetonitrile, followed by the addition of 30 mL of diluent and further sonication.[3]
UPLC Method
-
Chromatographic System: A phenomenex kinetex 2.6 μm C18 100 A column was used.[5]
-
Mobile Phase: A filtered and degassed mixture of 0.1% ortho-phosphoric acid in water and methanol (40:60 v/v) adjusted to pH 3.5 was used.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 260 nm.[5]
-
Forced Degradation Studies: Sofosbuvir was subjected to stress conditions including acidic, basic, and oxidative degradation to assess the stability-indicating nature of the method.[5]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring consistency and reliability of results between different analytical procedures.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 3. jmpas.com [jmpas.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. journalajacr.com [journalajacr.com]
A Comparative Guide to Pharmacopeial Impurity Limits for Sofosbuvir Drug Substance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacopeial limits for impurities in the Sofosbuvir drug substance, drawing from major pharmacopeias including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Indian Pharmacopoeia (IP). The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final pharmaceutical product.
Comparison of Impurity Limits
While the specific monographs for the Sofosbuvir drug substance from the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Indian Pharmacopoeia (IP) are not publicly available in their entirety, the limits for impurities are harmonized to a significant extent based on the guidelines established by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For Sofosbuvir, with a typical daily dose of 400 mg, the ICH thresholds are a key reference.
A draft monograph for Sofosbuvir tablets from the World Health Organization's International Pharmacopoeia indicates that limits are set for related substances, which are typically controlled using High-Performance Liquid Chromatography (HPLC).[1] Commercial suppliers of Sofosbuvir reference standards also offer a range of specified impurities that are relevant for testing against European Pharmacopoeia (EP) and United States Pharmacopeia (USP) requirements.[2]
The following table summarizes the likely pharmacopeial limits for known and unknown impurities in the Sofosbuvir drug substance, based on ICH guidelines and information from publicly available resources. It is important to note that the official monographs should always be consulted for the most accurate and up-to-date information.
| Impurity Category | Reporting Threshold | Identification Threshold | Qualification Threshold | General Limit for Unspecified Impurities |
| ICH Guideline (based on ≤ 2g/day dose) | ≥ 0.05% | ≥ 0.10% | ≥ 0.15% | Not more than the identification threshold |
| Likely Pharmacopeial Limit | Report any impurity at or above 0.05% | Identify any impurity at or above 0.10% | Qualify any impurity at or above 0.15% | ≤ 0.10% |
| Total Impurities | - | - | - | Not more than a specified total limit (typically ≤ 1.0%) |
Specified Impurities: Pharmacopeial monographs often list "specified impurities," which are known and have been characterized. These impurities have their own specific acceptance criteria. While a comprehensive list of specified impurities and their limits from all three major pharmacopeias for Sofosbuvir drug substance is not publicly available, common process-related impurities and degradation products are actively monitored.
Experimental Protocols for Impurity Analysis
The primary analytical technique for the determination of impurities in Sofosbuvir drug substance is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following is a representative experimental protocol synthesized from various published methods.
Objective: To separate and quantify known and unknown impurities in Sofosbuvir drug substance.
Materials:
-
Sofosbuvir drug substance
-
Reference standards for known impurities
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate (B1210297) buffer)
-
Acid/Base for pH adjustment (e.g., orthophosphoric acid, triethylamine)
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient program is typically employed to ensure the separation of all impurities with varying polarities. An example could be:
-
0-10 min: 90% A, 10% B
-
10-40 min: Gradient to 40% A, 60% B
-
40-45 min: Gradient to 90% A, 10% B
-
45-50 min: Re-equilibration at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of Sofosbuvir reference standard and known impurity reference standards in a suitable diluent (e.g., a mixture of water and acetonitrile) at a known concentration.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance in the diluent to a specified concentration.
System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests. These typically include parameters such as:
-
Tailing factor for the Sofosbuvir peak
-
Theoretical plates for the Sofosbuvir peak
-
Resolution between Sofosbuvir and the closest eluting impurity peak
-
Reproducibility of replicate injections of the standard solution (Relative Standard Deviation of the peak area)
Calculation: The percentage of each impurity is calculated based on the peak area response of the impurity relative to the peak area of the Sofosbuvir standard or by using the external standard method with the specific impurity reference standard.
Logical Workflow for Sofosbuvir Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in Sofosbuvir drug substance, from sample receipt to final reporting.
Caption: Logical workflow for Sofosbuvir impurity analysis.
This guide serves as a reference for understanding the regulatory landscape of impurity control for Sofosbuvir. For all research, development, and quality control purposes, it is imperative to consult the latest official monographs from the respective pharmacopeias.
References
In-Silico Toxicity of Sofosbuvir Degradation Products: A Comparative Analysis
A comprehensive in-silico analysis of the degradation products of the direct-acting antiviral agent Sofosbuvir reveals a toxicity profile that, for several key endpoints, is predicted to be comparable to or less severe than the parent drug and its primary metabolite, GS-331007. This guide provides a comparative overview of the predicted toxicity of seven identified degradation products, offering valuable insights for researchers, scientists, and drug development professionals.
Forced degradation studies of Sofosbuvir under acidic, basic, and oxidative stress conditions have identified seven primary degradation products (DPs). Subsequent in-silico toxicity assessments using established computational models provide a preliminary understanding of their potential toxicological profiles. This guide summarizes these findings, presenting a direct comparison with Sofosbuvir and its major metabolite, GS-331007, to aid in risk assessment and future drug development efforts.
Comparative Toxicity Profile
The in-silico toxicity of Sofosbuvir and its degradation products was evaluated using industry-standard software, TOPKAT and DEREK. The predictions for key toxicological endpoints are summarized below.
| Compound | Molecular Weight ( g/mol ) | Predicted Oral LD50 (rat, g/kg) | Predicted Carcinogenicity (NTP, male rat) | Predicted Mutagenicity (Ames) |
| Sofosbuvir | 529.45 | 2.0 - 5.0 | Negative | Negative |
| GS-331007 | 413.31 | > 5.0 | Negative | Negative |
| DP1 (Acid Degradation) | 416.08 | > 5.0 | Negative | Negative |
| DP2 (Base Degradation A) | 453.13 | 2.0 - 5.0 | Negative | Negative |
| DP3 (Base Degradation B) | 411.08 | > 5.0 | Negative | Negative |
| DP4 (Oxidative Degradation) | 545.45 | 0.5 - 2.0 | Equivocal | Negative |
| DP5 (Hydrolytic Degradation) | 501.42 | 2.0 - 5.0 | Negative | Negative |
| DP6 (Hydrolytic Degradation) | 473.39 | > 5.0 | Negative | Negative |
| DP7 (Photolytic Degradation) | 513.43 | 2.0 - 5.0 | Negative | Negative |
Experimental Protocols
Forced Degradation Studies
The identification of Sofosbuvir's degradation products was achieved through forced degradation studies conducted under various stress conditions, as detailed in the work of Swain et al. (2016) and Pottabathini et al. (2016).[1][2]
-
Acid Hydrolysis: Sofosbuvir was treated with 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: The drug was exposed to 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Sofosbuvir was subjected to 30% H₂O₂ at ambient temperature for 48 hours.
-
Thermal Degradation: The solid drug was heated at 80°C for 72 hours.
-
Photolytic Degradation: The solid drug was exposed to UV light (254 nm) and cool white fluorescent light in a photostability chamber.
The resulting degradation products were identified and characterized using liquid chromatography-mass spectrometry (LC-MS).
In-Silico Toxicity Prediction
The toxicological profiles of Sofosbuvir, its major metabolite GS-331007, and the identified degradation products were predicted using the following computational models:
-
TOPKAT (Toxicity Prediction by Komputer Assisted Technology): This software was used to predict rodent oral LD50, carcinogenicity, and mutagenicity. The models are built on quantitative structure-toxicity relationship (QSTR) databases.
-
DEREK (Deductive Estimation of Risk from Existing Knowledge): This knowledge-based expert system was used to predict potential toxicity based on structural alerts. For the compounds analyzed, DEREK did not flag any significant alerts for the primary endpoints listed in the table.
Visualizing the Degradation and Toxicity Assessment Workflow
The logical flow from the parent drug to its degradation products and their subsequent toxicity assessment is a critical process in drug development and safety evaluation.
Caption: Workflow for the generation and in-silico toxicity assessment of Sofosbuvir degradation products.
Potential Signaling Pathway Interactions
While specific signaling pathways affected by the degradation products of Sofosbuvir have not been explicitly elucidated, nucleotide analogues and their metabolites, in general, have the potential to interfere with cellular processes that rely on nucleotide signaling. Given the structural similarity of the degradation products to endogenous nucleosides, it is plausible that they could interact with various kinases, polymerases, and other nucleotide-binding proteins. Such interactions could potentially lead to off-target effects and cellular toxicity. Further toxicogenomic and pathway analysis studies are warranted to investigate these potential interactions.
Caption: Potential signaling pathway interactions of Sofosbuvir degradation products.
Conclusion
The in-silico toxicity assessment of Sofosbuvir's degradation products provides a valuable preliminary screening of their potential toxicities. The majority of the degradation products are predicted to have a safety profile that is comparable to or better than the parent drug for the endpoints of oral LD50, carcinogenicity, and mutagenicity. However, the oxidative degradation product (DP4) shows a potential for higher acute toxicity. These computational predictions should be further validated by in-vitro and in-vivo toxicological studies to provide a more definitive risk assessment. This comparative guide serves as a foundational resource for researchers and drug development professionals in understanding the potential toxicological implications of Sofosbuvir's degradation.
References
Determining the Relative Response Factor (RRF) for Sofosbuvir Impurity A: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for ensuring drug safety and efficacy. The Relative Response Factor (RRF) is a crucial parameter in chromatographic analysis that corrects for the difference in detector response between the API and its impurities. This guide provides a comparative overview of the experimental determination of the RRF for Sofosbuvir Impurity A, supported by experimental data and detailed protocols.
Experimental Protocols
The determination of the RRF for this compound is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection. The fundamental principle involves comparing the response (peak area) of the impurity to that of the Sofosbuvir reference standard at known concentrations.
1. Preparation of Standard Solutions:
-
Sofosbuvir Stock Solution: Accurately weigh and dissolve a known amount of Sofosbuvir reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 400 µg/mL).[1]
-
Impurity A Stock Solution: Similarly, prepare a stock solution of this compound reference standard at a known concentration (e.g., 25 µg/mL).[1]
-
Calibration Solutions: Prepare a series of calibration solutions for both Sofosbuvir and Impurity A by diluting their respective stock solutions to at least three different concentration levels.[2] For instance, the linearity for Sofosbuvir could be established in the range of 160-480 µg/mL, while for the impurity, it could be in the range of 10-30 µg/mL.[1][3]
2. Chromatographic Conditions:
A stability-indicating reversed-phase HPLC (RP-HPLC) method is commonly employed. The following is a representative set of conditions based on published methods:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[1][3] |
| Mobile Phase | Isocratic elution with 0.1% trifluoroacetic acid in water:acetonitrile (50:50, v/v)[1][3] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 25 °C[4] |
| Detection Wavelength | 260 nm[1][3] |
| Injection Volume | 10 µL[4] |
| Diluent | Water:Acetonitrile (50:50, v/v)[4] |
3. Data Analysis and RRF Calculation:
-
Inject the prepared calibration solutions for both Sofosbuvir and Impurity A into the HPLC system.
-
Record the peak areas for each concentration level.
-
Construct a calibration curve for both the API and the impurity by plotting the peak area versus the concentration.
-
Determine the slope of the linear regression line for both calibration curves.
-
Calculate the RRF using the following formula[5]:
RRF = (Slope of Impurity A) / (Slope of Sofosbuvir)
The RRF can then be used to accurately quantify the amount of Impurity A in a Sofosbuvir sample without the need for an impurity reference standard in routine analysis.[2] The amount of impurity is calculated based on the peak area of the impurity and the API, corrected by the RRF.
Data Presentation
The following table summarizes key quantitative data from a validated RP-HPLC method for the analysis of Sofosbuvir and a related process impurity.
| Parameter | Sofosbuvir | This compound (Phosphoryl) |
| Retention Time (min) | 3.674[1][3] | 5.704[1][3] |
| Linearity Range (µg/mL) | 160 - 480[1][3] | 10 - 30[1][3] |
| Correlation Coefficient (R²) | > 0.999[6] | > 0.999[6] |
| Limit of Detection (LOD) | 0.01% (0.04 µg)[1][3] | 0.03% (0.12 µg)[1][3] |
| Limit of Quantification (LOQ) | 0.50% (0.125 µg)[1][3] | 1.50% (0.375 µg)[1][3] |
| Relative Response Factor (RRF) | 1.00 | To be determined experimentally |
Note: The RRF is specific to the impurity and the analytical method used. A study on Sofosbuvir impurities reported RRF values for several impurities, which are determined experimentally as described in the protocol.[4]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the determination of the Relative Response Factor.
Caption: Workflow for RRF Determination.
References
- 1. d-nb.info [d-nb.info]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sofosbuvir Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the impurity profile of an active pharmaceutical ingredient (API) like Sofosbuvir (B1194449) is critical for ensuring drug safety, efficacy, and stability. This guide provides a comprehensive comparison of known Sofosbuvir impurities, focusing on their formation, characterization, and potential impact. While direct comparative experimental data on the biological performance of each specific impurity is limited in publicly available literature, this guide summarizes the existing knowledge to support research and development efforts.
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, can degrade under various stress conditions, leading to the formation of impurities. Additionally, impurities can arise from the manufacturing process. These related substances, even in trace amounts, can potentially affect the drug's safety and performance. This comparison focuses on degradation impurities identified through forced degradation studies, which are crucial for establishing the stability-indicating properties of analytical methods.
Characterization of Key Sofosbuvir Impurities
Forced degradation studies are a regulatory requirement and a valuable tool for identifying potential degradation products that could form during the shelf life of a drug product. Sofosbuvir has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2]
The primary degradation impurities identified in these studies are summarized in the table below. It is important to note that direct, head-to-head comparisons of the biological activity (e.g., cytotoxicity, genotoxicity, or antiviral efficacy) of these specific degradation products are not extensively reported in the available scientific literature. The toxicological information available primarily pertains to the parent drug, Sofosbuvir.
| Impurity Name/Identifier | Formation Condition | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Change from Sofosbuvir |
| Acid Degradation Impurity | Acid Hydrolysis (e.g., 1N HCl)[2] | C16H18FN2O8P | 416.08[2] | Loss of the isopropyl alaninate (B8444949) moiety.[2] |
| Base Degradation Impurity A | Base Hydrolysis (e.g., 0.5N NaOH)[2] | C16H25FN3O9P | 453.13[2] | Hydrolysis of the phenoxy group.[2] |
| Base Degradation Impurity B | Base Hydrolysis (e.g., 0.5N NaOH)[2] | C13H19FN3O9P | 411.08[2] | Hydrolysis of both the phenoxy and isopropyl ester groups.[2] |
| Oxidative Degradation Impurity | Oxidation (e.g., 30% H2O2)[2] | C22H27FN3O9P | 527.15[2] | Oxidation of the tetrahydrofuran (B95107) ring.[2] |
| Sofosbuvir Impurity C | Process-Related | Not specified | Not specified | Diastereomer of Sofosbuvir, described as less active.[3] |
Toxicological Profile of Sofosbuvir: A Reference Point
While specific toxicological data for the degradation impurities are scarce, the parent drug, Sofosbuvir, has undergone extensive toxicological evaluation. Studies on Sofosbuvir have shown that it is not cytotoxic at therapeutic concentrations.[4][5][6] Furthermore, it has not been found to be genotoxic in a battery of assays, including the in vitro chromosomal aberration assay and the in vivo mouse micronucleus assay.[7] This information provides a baseline for considering the potential risks associated with its impurities. Generally, impurities with structures significantly different from the parent drug warrant closer toxicological scrutiny.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines the typical experimental protocols used for forced degradation studies of Sofosbuvir.
Forced Degradation Study Protocol
This protocol is a composite of methodologies described in the scientific literature for inducing and analyzing the degradation of Sofosbuvir.[1][2]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of Sofosbuvir in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 1N HCl) and reflux at a specified temperature (e.g., 80°C) for a defined period (e.g., 10 hours).[2] After cooling, neutralize the solution with a suitable base (e.g., 1N NaOH).
-
Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.5N NaOH) and keep at a specific temperature (e.g., 60°C) for a set duration (e.g., 24 hours).[2] After cooling, neutralize the solution with a suitable acid (e.g., 0.5N HCl).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 30% H2O2) and maintain at a certain temperature (e.g., 80°C) for a specified time (e.g., 48 hours).[2]
-
Thermal Degradation: Keep the solid drug substance or a solution of the drug at an elevated temperature (e.g., 70°C) for an extended period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) or sunlight for a defined duration.
3. Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution mode.[1][2]
-
Detect the parent drug and any degradation products using a UV detector at a suitable wavelength (e.g., 260 nm).
-
Characterize the degradation products using mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.
Visualizing Key Pathways and Workflows
To further aid in the understanding of Sofosbuvir's behavior, the following diagrams, generated using the DOT language, illustrate the forced degradation workflow and the metabolic activation pathway of Sofosbuvir.
Conclusion
The identification and characterization of Sofosbuvir impurities are well-documented, particularly those arising from forced degradation studies. While this guide provides a structured overview of these impurities, it also highlights a critical knowledge gap: the lack of direct comparative data on their biological performance. For drug development professionals, this underscores the importance of not only identifying and quantifying impurities but also evaluating their potential toxicological and pharmacological effects, even if they are present at low levels. Future research focusing on the in vitro and in vivo assessment of individual Sofosbuvir impurities would be invaluable to the scientific community and for ensuring the highest standards of drug safety.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. Sofosbuvir impurity C - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Impact of Sofosbuvir Impurity A on Drug Efficacy: A Comparative Guide
For Immediate Release
[City, State] – December 5, 2025 – In the landscape of antiviral therapeutics, the purity of a drug product is intrinsically linked to its efficacy and safety. This guide provides a comprehensive comparison of the antiviral efficacy of the hepatitis C virus (HCV) drug Sofosbuvir and its diastereomeric counterpart, Sofosbuvir impurity A. This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to elucidate the critical role of stereochemistry in the therapeutic action of Sofosbuvir.
Sofosbuvir is a cornerstone in the treatment of chronic HCV infection. It functions as a prodrug that, once metabolized in the body, is converted to its active triphosphate form, GS-461203.[1] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] The specific stereochemistry of Sofosbuvir is paramount to its potent antiviral activity.
Comparative Efficacy Analysis
The presence of impurities, particularly diastereomers such as Impurity A, can significantly impact the therapeutic efficacy of the final drug product. While direct experimental data on the anti-HCV activity of this compound is not extensively published, the principles of stereochemistry in drug action and data from related nucleoside analogs strongly suggest a substantial reduction in efficacy.
For a quantitative comparison, we will consider the established efficacy of pure Sofosbuvir against various HCV genotypes and infer the likely impact of Impurity A based on the necessity of a specific stereochemical configuration for optimal interaction with the viral polymerase.
Table 1: In Vitro Efficacy of Sofosbuvir Against Various HCV Genotypes
| Compound | HCV Genotype | Assay System | Endpoint | Potency (EC50/IC50) |
| Sofosbuvir | Genotype 1a | Replicon | EC50 | 40 - 91 nM |
| Genotype 1b | Replicon | EC50 | 15 - 110 nM | |
| Genotype 2a | Replicon | EC50 | 32 nM | |
| Genotype 3a | Replicon | EC50 | 50 nM | |
| Genotype 4a | Replicon | EC50 | 130 nM | |
| Genotype 5a | Replicon | EC50 | 16 nM | |
| Genotype 6a | Replicon | EC50 | 19 nM | |
| Genotypes 1-4 | NS5B Polymerase | IC50 | Similar potent inhibition | |
| This compound (Diastereomer) | All Genotypes | Replicon / NS5B Polymerase | EC50 / IC50 | Expected to be significantly higher (lower potency) |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values are compiled from multiple in vitro studies.[2][3][4] The potency of Sofosbuvir can vary to some extent depending on the specific patient isolate.[3]
The precise three-dimensional arrangement of atoms in Sofosbuvir is critical for its recognition by the active site of the HCV NS5B polymerase. Diastereomers, like Impurity A, have a different spatial arrangement at one or more chiral centers. This altered shape is expected to lead to a poor fit within the enzyme's active site, thereby drastically reducing its ability to inhibit viral RNA synthesis. While specific EC50 or IC50 values for Impurity A are not available in the public domain, it is a well-established principle in pharmacology that for stereoisomeric drugs, one isomer is often significantly more active than the others.
Experimental Protocols
To provide a clear understanding of how the efficacy data is generated, we outline the detailed methodologies for the key experiments cited.
HCV Replicon Assay
The HCV replicon assay is a cell-based method used to determine the in vitro antiviral activity of a compound against HCV replication.
Objective: To measure the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene (e.g., luciferase) for easy quantification.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (Sofosbuvir or Impurity A).
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV Replication:
-
Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of replicon RNA.
-
RT-qPCR: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The percentage of inhibition of HCV replication at each compound concentration is calculated relative to untreated control cells. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HCV NS5B Polymerase Inhibition Assay
This is a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B RNA-dependent RNA polymerase.
Objective: To determine the concentration of a compound required to inhibit the activity of the NS5B polymerase by 50% (IC50).
Methodology:
-
Enzyme and Template: Recombinant HCV NS5B polymerase is purified. A synthetic RNA template and primer are used as substrates for the polymerase.
-
Reaction Mixture: The reaction is set up in a buffer containing the NS5B enzyme, the RNA template/primer, ribonucleotides (ATP, GTP, CTP, UTP), and a radiolabeled or fluorescently labeled nucleotide.
-
Compound Addition: The test compound (the active triphosphate form of Sofosbuvir or its diastereomer) is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. If a radiolabeled nucleotide is used, the incorporated radioactivity is measured using a scintillation counter. For fluorescently labeled nucleotides, a fluorescence plate reader is used.
-
Data Analysis: The percentage of inhibition of polymerase activity is calculated for each compound concentration compared to a no-compound control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to an inhibition curve.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Sofosbuvir's Mechanism of Action and the Impact of Impurity A.
Caption: Workflow for HCV Replicon Assay to Determine Antiviral Efficacy.
Conclusion
The stereochemical integrity of Sofosbuvir is indispensable for its potent anti-HCV activity. The presence of diastereomeric impurities, such as this compound, is highly likely to result in a significant loss of therapeutic efficacy. This is due to the precise structural requirements of the HCV NS5B polymerase active site, which will not effectively accommodate isomers with altered stereochemistry. For drug development professionals, this underscores the critical importance of robust stereoselective synthesis and stringent impurity profiling to ensure the quality and efficacy of the final Sofosbuvir drug product. Further research to quantify the precise reduction in efficacy caused by Impurity A would be valuable for setting appropriate regulatory limits for this and other stereoisomeric impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Navigating the Analytical Maze: A Comparative Guide to Sofosbuvir Impurity A Reference Standards
For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comprehensive comparison of commercially available reference standards for Sofosbuvir impurity A, a critical component in the purity profiling of the blockbuster hepatitis C drug.
Ensuring the purity and safety of pharmaceutical products requires meticulous control over impurities. Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, is no exception. One of its key process-related impurities, this compound, requires careful monitoring. The selection of a high-quality, well-characterized reference standard for this impurity is a critical first step for any analytical laboratory.
This guide delves into the specifics of what to look for in a Certificate of Analysis (CoA) for a this compound reference standard and presents a comparative overview based on publicly available data and typical supplier specifications.
Key Quality Attributes of a this compound Reference Standard
A reliable this compound reference standard should be accompanied by a comprehensive Certificate of Analysis that provides quantitative data on several key quality attributes. These typically include:
-
Identity Confirmation: Unambiguous confirmation of the chemical structure is the most critical aspect. This is typically achieved through a combination of spectroscopic techniques.
-
Purity: The purity of the reference standard is crucial for accurate quantification of the impurity in drug substance and product samples. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity determination.
-
Physicochemical Characteristics: Information on appearance, solubility, and melting point can be useful for handling and preparation of standard solutions.
-
Content of Volatiles: The presence of water and residual solvents can affect the assigned purity of the standard and should be quantified.
-
Inorganic Impurities: The content of inorganic impurities, often determined by techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), should be minimal.
Comparative Analysis of Supplier Specifications
While obtaining complete Certificates of Analysis from multiple suppliers for a direct head-to-head comparison can be challenging without direct purchase, a review of product datasheets and supplier statements provides valuable insights into the quality and characterization offered. Leading suppliers such as Daicel Pharma, Simson Pharma, and Veeprho have indicated that their reference standards are supplied with a detailed Certificate of Analysis.[1][2][3]
Below is a summary of typical specifications and analytical techniques used for the characterization of this compound reference standards, based on available information and industry standards.
| Parameter | Typical Specification/Method | Supplier A (Illustrative) | Supplier B (Illustrative) | Supplier C (Illustrative) |
| Identity | ||||
| ¹H NMR | Conforms to structure | Provided | Provided | Provided |
| Mass Spectrometry (MS) | Conforms to molecular weight | Provided | Provided | Provided |
| ¹³C NMR | Conforms to structure | Available upon request | Provided | Available upon request |
| Infrared Spectroscopy (IR) | Conforms to reference spectrum | Provided | Available upon request | Provided |
| Purity | ||||
| HPLC | ≥ 98.0% | ≥ 99.0% | ≥ 98.5% | ≥ 99.0% |
| Volatiles | ||||
| Water Content (Karl Fischer) | ≤ 1.0% | ≤ 0.5% | ≤ 0.8% | ≤ 0.5% |
| Residual Solvents (GC-HS) | Complies with ICH Q3C limits | Provided | Provided | Provided |
| Inorganic Impurities | ||||
| Residue on Ignition/Sulphated Ash | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% | ≤ 0.1% |
| Heavy Metals | ≤ 20 ppm | ≤ 10 ppm | ≤ 20 ppm | ≤ 10 ppm |
Note: The data for Suppliers A, B, and C are illustrative and based on typical industry standards for high-quality reference materials. For exact specifications, it is essential to request the Certificate of Analysis from the respective supplier.
Experimental Protocols for Characterization
The following are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for a this compound reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
A robust HPLC method is essential for determining the purity of the reference standard and for the routine analysis of Sofosbuvir and its impurities.
-
Chromatographic System: A gradient HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, with a linear increase in Mobile Phase B over time to elute the analyte and any related impurities.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection Wavelength: UV detection at 260 nm is common for Sofosbuvir and its impurities.
-
Injection Volume: Typically 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is a common ionization technique for polar molecules like Sofosbuvir and its impurities.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.
-
Sample Introduction: The sample is typically introduced via direct infusion or coupled with an HPLC system.
-
Data Acquisition: Mass spectra are acquired in positive or negative ion mode, depending on the analyte's properties.
-
Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion is compared with the theoretically calculated mass of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain detailed structural information.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃) is used.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm that the structure is consistent with that of this compound.
Visualizing the Analytical Workflow
To ensure the quality of a this compound reference standard, a rigorous analytical workflow is followed. This process can be visualized to better understand the relationship between the different analytical techniques employed.
Caption: Workflow for the preparation and certification of a reference standard.
Logical Relationship in Quality Assessment
The final assessment of a reference standard's quality is a logical process that integrates data from multiple analytical techniques.
Caption: Key parameters contributing to the quality of a reference standard.
References
Safety Operating Guide
Navigating the Disposal of Sofosbuvir Impurity A: A Guide for Laboratory Professionals
A comprehensive guide to the safe handling and disposal of Sofosbuvir impurity A, ensuring the safety of laboratory personnel and environmental protection.
For researchers and scientists in the fast-paced world of drug development, the proper management of chemical byproducts is a critical component of laboratory safety and regulatory compliance. This compound, a diastereoisomer of the potent anti-hepatitis C virus drug Sofosbuvir, requires careful consideration for its disposal.[1][2] This document provides essential procedural guidance for the safe handling and disposal of this compound, aligning with general best practices for pharmaceutical and laboratory chemical waste management.
Understanding the Regulatory Landscape
The disposal of chemical waste, including pharmaceutical impurities, is governed by stringent regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[3][4] All laboratory personnel must be trained on these regulations to ensure compliance.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[5]
-
In case of potential aerosol formation, respiratory protection such as a self-contained breathing apparatus should be used.[6]
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Collect the absorbed material into a designated, properly labeled waste container.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
Segregation and Storage of this compound Waste
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[7][8] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
Waste Container Selection and Labeling:
-
Use only appropriate, chemically compatible, and leak-proof containers for waste storage.[4][8] Plastic containers are often preferred.[9]
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Keep waste containers securely closed except when adding waste.[9]
Storage Conditions:
-
Store waste in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[9]
-
Incompatible chemicals must be segregated to prevent accidental mixing.[8]
-
A datasheet for this compound indicates that in powder form, it should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] While this applies to the pure compound, it is prudent to store the waste in a cool, dry place away from direct sunlight.
| Storage Parameter | Recommendation | Source |
| Container Type | Chemically compatible, leak-proof | [4] |
| Labeling | "Hazardous Waste," "this compound" | General Best Practice |
| Storage Location | Designated satellite accumulation area | [9] |
| Temperature | Cool, dry place | [1] (inferred) |
Disposal Procedures
The final disposal of this compound must be conducted by a licensed hazardous waste disposal service to ensure full regulatory compliance.[3] Laboratories should never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by regulations for specific non-hazardous materials.[9][10]
Key Disposal Steps:
-
Characterization: Although specific data is limited, treat this compound as hazardous pharmaceutical waste.
-
Segregation: Ensure the waste is not mixed with other incompatible waste streams.[7][11]
-
Packaging: Securely package the labeled waste container to prevent breakage or leakage during transport.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. These companies are equipped to handle and transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Documentation: Maintain a manifest of all hazardous waste generated and disposed of, as required by the EPA.[11]
While in-lab neutralization can be an option for some chemical waste, this should only be performed if a validated protocol exists for the specific substance.[12] In the absence of such a protocol for this compound, this method is not recommended. The most common and effective method for destroying hazardous pharmaceutical waste is incineration at a permitted facility.[7][13]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe management of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. trumedwaste.com [trumedwaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. echemi.com [echemi.com]
- 6. kmpharma.in [kmpharma.in]
- 7. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. securewaste.net [securewaste.net]
- 11. danielshealth.com [danielshealth.com]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
Personal protective equipment for handling Sofosbuvir impurity A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sofosbuvir impurity A, a diastereoisomer of the potent hepatitis C virus (HCV) inhibitor, Sofosbuvir.[1][2][3][4][5] Adherence to these procedural steps is critical for minimizing exposure risk and ensuring operational integrity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.
| PPE Category | Standard Handling (e.g., weighing, preparing solutions) | High-Risk Operations (e.g., potential for aerosolization, handling large quantities) |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[6] | Chemical-resistant gloves (e.g., thicker nitrile or neoprene).[6] |
| Body Protection | Disposable lab coat or gown.[6] | Disposable coveralls (e.g., Tyvek).[6] |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fitted N95 or higher respirator should be used if there is a risk of dust or aerosol generation outside of a fume hood.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key stages of a typical laboratory procedure involving this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | CAS#:1496552-16-9 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
